5-Iodo-2-methyl-2-pentene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
43161-11-1 |
|---|---|
Molecular Formula |
C6H11I |
Molecular Weight |
210.06 g/mol |
IUPAC Name |
5-iodo-2-methylpent-2-ene |
InChI |
InChI=1S/C6H11I/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3 |
InChI Key |
GYZXREZVEDFMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCI)C |
Origin of Product |
United States |
Foundational & Exploratory
physical and chemical properties of 5-iodo-2-methyl-2-pentene
An In-depth Technical Guide to 5-Iodo-2-methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an unsaturated organoiodide that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a vinyl iodide moiety, makes it a candidate for various cross-coupling reactions, allowing for the introduction of complex molecular fragments. This guide provides a comprehensive overview of the known , alongside predicted spectroscopic data and hypothetical synthetic routes. While specific experimental data for this compound is limited in publicly available literature, this document aims to provide a valuable resource for researchers by extrapolating from the established chemistry of analogous vinyl iodides and haloalkenes.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁I | [1][2] |
| Molecular Weight | 210.06 g/mol | [1][2] |
| Boiling Point | 62-63 °C at 13 Torr | [2] |
| Density | 1.502 ± 0.06 g/cm³ (Predicted) | [2] |
| Melting Point | Not available | [3] |
| CAS Number | 43161-11-1 | [2] |
Hypothetical Synthesis Protocols
Due to the absence of a specific, detailed experimental protocol for the synthesis of this compound in the literature, two plausible synthetic routes are proposed based on well-established organic transformations.
Method 1: Hydroiodination of 2-Methyl-1-penten-4-yne
This approach involves the regioselective addition of hydrogen iodide (HI) to the alkyne functionality of a suitable precursor. The reaction is anticipated to follow Markovnikov's rule, with the iodide adding to the more substituted carbon of the triple bond.
Experimental Protocol:
-
Precursor Synthesis: 2-Methyl-1-penten-4-yne can be synthesized via standard methods, for example, by the alkylation of a terminal alkyne.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-1-penten-4-yne (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of HI: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen iodide (1.1 equivalents) in the same solvent. The HI can be generated in situ or used as a commercially available solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford this compound.
Caption: Synthetic workflow for this compound via hydroiodination.
Method 2: Finkelstein Reaction from an Allylic Tosylate
This method utilizes a nucleophilic substitution (SN2) reaction to replace a good leaving group, such as a tosylate, with iodide.[4][5][6]
Experimental Protocol:
-
Precursor Synthesis: The starting material, 2-methyl-2-penten-5-ol, can be synthesized from commercially available materials. This alcohol is then converted to its corresponding tosylate, 2-methyl-2-penten-5-yl tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-2-penten-5-yl tosylate (1 equivalent) and a stoichiometric excess of sodium iodide (e.g., 3 equivalents) in anhydrous acetone.
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. The formation of a precipitate (sodium tosylate) indicates that the reaction is proceeding.
-
Workup: After cooling to room temperature, filter off the precipitate. The filtrate is then concentrated under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | - Signals for two methyl groups attached to the double bond (singlets or narrowly split doublets) in the region of 1.6-1.8 ppm. - A signal for the vinyl proton (triplet) around 5.1-5.5 ppm. - A triplet for the methylene group adjacent to the iodine atom (CH₂-I) around 3.2-3.4 ppm. - A multiplet for the other methylene group around 2.2-2.4 ppm. |
| ¹³C NMR | - Signals for the sp² carbons of the double bond around 120-140 ppm. - A signal for the carbon bearing the iodine atom (C-I) at a relatively high field, around 5-15 ppm. - Signals for the methyl carbons in the region of 20-30 ppm. |
| IR Spectroscopy | - A weak to medium C=C stretching vibration around 1640-1680 cm⁻¹.[7] - Vinylic C-H stretching vibrations just above 3000 cm⁻¹.[7] - Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. - A C-I stretching vibration in the far-infrared region, typically below 600 cm⁻¹, which may be difficult to observe on standard instruments.[8][9][10] |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 210.[11] - A prominent peak corresponding to the loss of an iodine atom (M⁺ - 127) at m/z = 83. - A peak at m/z = 127 corresponding to the iodine cation (I⁺).[11] - Fragmentation patterns characteristic of alkenes, such as allylic cleavage.[12] |
Reactivity and Potential Applications
Vinyl iodides are valuable intermediates in organic synthesis due to the reactivity of the carbon-iodine bond. They readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.
Potential Synthetic Applications:
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, enabling the synthesis of complex substituted alkenes.
-
Heck Reaction: Coupling with alkenes to form dienes or more complex unsaturated systems.
-
Sonogashira Coupling: Reaction with terminal alkynes to produce enynes.
-
Stille Coupling: Coupling with organostannanes.
-
Nucleophilic Substitution: The allylic nature of the carbon-iodine bond also allows for nucleophilic substitution reactions, although this may compete with elimination reactions.
Caption: General synthetic utility of this compound in cross-coupling reactions.
Relevance in Drug Development:
Haloalkanes and haloalkenes are important structural motifs in many pharmaceutical compounds. The introduction of a halogen atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While there are no specific drug development applications reported for this compound, its potential as a synthetic intermediate allows for its incorporation into larger, more complex molecules that could be screened for biological activity. The vinyl iodide functionality serves as a handle for the late-stage functionalization of drug candidates, a valuable strategy in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
This compound is a chemical compound with established basic physical properties but limited detailed experimental data in the public domain. This guide has provided a consolidation of the available information and offered scientifically grounded predictions for its synthesis and spectroscopic characterization. The potential of this molecule as a synthetic intermediate, particularly in the context of modern cross-coupling methodologies, suggests its utility for researchers in organic synthesis and drug discovery. Further experimental investigation into the reactivity and applications of this compound is warranted to fully explore its potential.
References
- 1. 5-iodo-2-methylpent-2-ene CAS#: 43161-11-1 [amp.chemicalbook.com]
- 2. 5-iodo-2-methylpent-2-ene | 43161-11-1 [amp.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. IR spectrum: Haloalkanes [quimicaorganica.org]
- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. youtube.com [youtube.com]
Stability and Storage of 5-iodo-2-methyl-2-pentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage considerations for 5-iodo-2-methyl-2-pentene, a key intermediate in various synthetic applications. Due to the limited availability of stability data for this specific compound, this document extrapolates information from the known properties of analogous alkyl iodides and iodoalkenes to provide best-practice recommendations for its handling, storage, and use.
Core Concepts of Stability
Alkyl iodides are recognized as the least stable among the alkyl halides.[1] This reduced stability is primarily attributed to the inherent weakness of the carbon-iodine (C-I) bond, making these compounds susceptible to degradation through various pathways, including hydrolysis and photodecomposition.[1] The reactivity of iodoalkanes generally increases in the order of fluoroalkanes < chloroalkanes < bromoalkanes < iodoalkanes, with iodoalkanes being the most reactive.[2]
Thermal Stability
The C-I bond is susceptible to cleavage at elevated temperatures. Studies on the thermal decomposition of alkyl iodides on aluminum surfaces have shown that C-I bond scission can occur at temperatures as low as 130 K (-143 °C).[3] While the specific decomposition temperature for this compound is not documented, it is prudent to assume that exposure to high temperatures will lead to degradation. Therefore, it is crucial to avoid warming the compound.
Photostability
Organoiodide compounds are often sensitive to light.[4] Exposure to light, particularly UV radiation, can induce photochemical degradation.[5] The ICH Harmonised Tripartite Guideline Q1B provides a framework for the photostability testing of new active substances and medicinal products, which can be adapted for intermediates like this compound.[6][7] Such testing involves exposing the compound to a minimum overall illumination of 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[7]
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. The following recommendations are based on safety data sheets for similar compounds and general best practices for handling alkyl iodides.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated place.[8][9][10] Keep refrigerated where possible.[8] | To minimize thermal degradation and slow down potential decomposition reactions. |
| Light Exposure | Protect from direct sunlight and light.[4][8] Store in a light-resistant container. | To prevent photodecomposition. |
| Atmosphere | Keep container tightly closed.[4][8][9][10] | To prevent hydrolysis from atmospheric moisture and exposure to air. |
| Incompatible Materials | Strong oxidizing agents, acids.[8] | To avoid hazardous reactions. |
Handling Procedures
All handling of this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood. Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn. It is also advised to use non-sparking tools and to ground equipment to prevent static discharge.[4]
Experimental Protocols
Protocol for Assessing Thermal Stability
-
Sample Preparation: Place a known quantity of this compound in a series of sealed vials.
-
Temperature Exposure: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. Include a control sample stored at the recommended storage temperature.
-
Analysis: At specified time points, remove samples from each temperature condition and analyze for degradation products using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Quantify the remaining parent compound and any new impurity peaks to determine the rate of degradation at each temperature.
Protocol for Assessing Photostability (based on ICH Q1B)
-
Sample Preparation: Expose a sample of this compound to the light source. A control sample should be protected from light by wrapping it in aluminum foil.
-
Light Exposure: Place the samples in a photostability chamber and expose them to a light source that conforms to ICH Q1B guidelines, ensuring a total illumination of at least 1.2 million lux hours and a near UV energy of at least 200 watt-hours/m².[7]
-
Analysis: After the exposure period, analyze both the exposed and control samples for degradation products using a suitable, validated analytical method.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples to identify any photodegradation products.
Visualizing Workflows and Pathways
General Handling Workflow
Caption: Recommended workflow for safely handling this compound.
Potential Degradation Pathways
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. fishersci.com [fishersci.com]
- 5. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. rdlaboratories.com [rdlaboratories.com]
- 8. fishersci.com [fishersci.com]
- 9. airgas.com [airgas.com]
- 10. airgas.com [airgas.com]
An In-depth Technical Guide to the Reaction Mechanisms of 5-iodo-2-methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanisms involving 5-iodo-2-methyl-2-pentene, a homoallylic iodide with significant potential in synthetic organic chemistry. The unique structural features of this compound, namely the presence of a terminal iodide and a trisubstituted double bond, allow for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and intramolecular radical cyclizations. This document will delve into the theoretical underpinnings of these reactions, present available quantitative data, and provide detailed experimental protocols for key transformations.
Core Reactivity and Mechanistic Pathways
This compound is susceptible to several reaction pathways, primarily dictated by the reaction conditions and the nature of the reagents employed. The key reactive centers are the carbon-iodine bond, which can undergo homolytic or heterolytic cleavage, and the electron-rich carbon-carbon double bond, which can participate in intramolecular reactions.
Nucleophilic Substitution and Elimination Reactions
As a primary alkyl iodide, this compound can undergo nucleophilic substitution reactions (S(_N)2) with various nucleophiles. However, the presence of the double bond in the homoallylic position can influence the reaction rate and potentially lead to competing elimination (E2) reactions, especially with bulky or strongly basic nucleophiles.
Table 1: Predicted Reactivity in Substitution and Elimination Reactions
| Reaction Type | Reagent/Conditions | Expected Major Product(s) | Mechanistic Notes |
| S(_N)2 | Strong, non-basic nucleophiles (e.g., CN
| 6-substituted-2-methyl-2-pentene | Proceeds with inversion of configuration at the carbon bearing the iodine. |
| E2 | Strong, sterically hindered bases (e.g., t-BuOK). | 2-methyl-1,4-pentadiene | Favored by strong bases and higher temperatures. |
| Competing S(_N)2/E2 | Strong, unhindered bases (e.g., EtO
| Mixture of substitution and elimination products. | The product ratio is sensitive to the base, solvent, and temperature. |
Intramolecular Radical Cyclization
A significant and synthetically valuable reaction of this compound is its ability to undergo intramolecular radical cyclization. This reaction is typically initiated by the generation of a primary radical at the C-5 position, which then attacks the internal double bond.
The regioselectivity of this cyclization is governed by Baldwin's rules for radical cyclizations. The formation of a five-membered ring via a 5-exo-trig pathway is kinetically favored over the formation of a six-membered ring through a 6-endo-trig pathway.
The general mechanism for the tin-mediated radical cyclization is as follows:
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating to generate initial radicals. These radicals abstract a hydrogen atom from tributyltin hydride (Bu(_3)SnH) to form a tributyltin radical (Bu(_3)Sn•).
-
Propagation:
-
The tributyltin radical abstracts the iodine atom from this compound to generate the 2-methyl-2-penten-5-yl radical.
-
This primary radical undergoes a rapid intramolecular cyclization via a 5-exo-trig transition state to form the more stable tertiary 1,1,4-trimethylcyclopentyl radical.
-
The cyclized radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product, 1,1,4-trimethylcyclopentane, and regenerate the tributyltin radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Quantitative Data
Currently, specific quantitative data for the reactions of this compound is not widely available in the literature. However, based on analogous reactions of similar homoallylic iodides, high yields can be expected for the radical cyclization reaction under optimized conditions.
Table 2: Expected Performance in Radical Cyclization
| Reaction | Product | Expected Yield | Key Reaction Parameters |
| Tributyltin hydride-mediated radical cyclization | 1,1,4-trimethylcyclopentane | > 80% | High dilution to favor intramolecular cyclization, slow addition of Bu(_3)SnH, and AIBN as initiator. |
Experimental Protocols
The following is a detailed experimental protocol for a representative radical cyclization of a homoallylic iodide, which can be adapted for this compound.
General Procedure for Tributyltin Hydride-Mediated Radical Cyclization
Materials:
-
This compound
-
Tributyltin hydride (Bu(_3)SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed benzene or toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous, degassed benzene (to achieve a final concentration of ~0.02 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.
-
The solution is heated to reflux (approximately 80 °C for benzene).
-
A solution of tributyltin hydride (1.1 eq) and a catalytic amount of AIBN (0.1 eq) in anhydrous, degassed benzene is added dropwise to the refluxing solution over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the tin hydride, which minimizes the premature reduction of the initial alkyl radical.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting material.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes, to separate the desired cyclized product from the tin-containing byproducts.
Mandatory Visualizations
Reaction Pathways of this compound
Caption: Possible reaction pathways for this compound.
Experimental Workflow for Radical Cyclization
Caption: Workflow for the radical cyclization of this compound.
Detailed Mechanism of Radical Cyclization
Caption: Mechanism of the tributyltin hydride-mediated radical cyclization.
An In-depth Technical Guide to the Stereoisomerism of 5-iodo-2-methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the potential for stereoisomerism in the molecule 5-iodo-2-methyl-2-pentene. The principles of geometric and optical isomerism are systematically applied to its chemical structure to determine the existence of any stereoisomers.
Molecular Structure Analysis
The molecule is this compound. Its structure consists of a five-carbon backbone with a double bond located at the second carbon position (C2). A methyl group is also attached to C2, and an iodine atom is bonded to the fifth carbon (C5).
Investigation of Potential Stereoisomers
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The two primary types of stereoisomerism relevant to this molecule are geometric isomerism (E/Z) and optical isomerism (enantiomers/diastereomers).
Geometric isomerism can occur in alkenes due to the restricted rotation around a carbon-carbon double bond. For E/Z isomerism to exist, each carbon atom involved in the double bond must be bonded to two different substituent groups.
Let's analyze the substituents on the double-bond carbons (C2 and C3) of this compound:
-
Carbon 2 (C2) : Is bonded to two identical methyl (-CH₃) groups.
-
Carbon 3 (C3) : Is bonded to a hydrogen atom (-H) and an iodoethyl group (-CH₂CH₂I).
Since C2 is attached to two identical groups, the primary condition for geometric isomerism is not met.[3] Therefore, it is not possible to assign E or Z configurations, and the molecule cannot exhibit geometric isomerism.
Optical isomerism occurs in molecules that are chiral, meaning they are non-superimposable on their mirror images. The most common source of chirality in organic molecules is the presence of a chiral center—a carbon atom bonded to four different substituent groups.
A systematic examination of each carbon atom in this compound for the presence of a chiral center reveals the following:
-
C1 (methyl group) : Bonded to three hydrogen atoms and one carbon atom. Not a chiral center.
-
C2 (alkene carbon) : Bonded to only three atoms (not tetrahedral). Not a chiral center.
-
C3 (alkene carbon) : Bonded to only three atoms (not tetrahedral). Not a chiral center.
-
C4 : Bonded to two hydrogen atoms, C3, and C5. The two hydrogen substituents are identical, so it is not a chiral center.
-
C5 : Bonded to two hydrogen atoms, C4, and an iodine atom. The two hydrogen substituents are identical, so it is not a chiral center.
-
Methyl Carbon on C2 : Bonded to three hydrogen atoms and one carbon atom. Not a chiral center.
The analysis confirms that there are no chiral centers within the this compound molecule. Consequently, the molecule is achiral and cannot exhibit optical isomerism. It has no enantiomers or diastereomers.
Data Summary
The analysis of potential stereoisomerism for this compound is summarized in the table below.
| Type of Stereoisomerism | Prerequisite Condition | Analysis of this compound | Conclusion |
| Geometric (E/Z) | Each carbon of the C=C double bond must have two different substituents. | Carbon-2 is bonded to two identical methyl groups. | No Geometric Isomers |
| Optical (Enantiomers) | Presence of at least one chiral center. | No carbon atom is bonded to four different groups. | No Optical Isomers |
Logical Workflow for Stereoisomer Analysis
The decision-making process for determining the stereoisomeric potential of this compound can be visualized as a logical workflow.
Caption: Logical workflow for the stereoisomer analysis of this compound.
Experimental Protocols
Given that this compound possesses no stereoisomers, experimental protocols for the separation, identification, or characterization of distinct stereoisomers are not applicable.
However, standard analytical techniques can be used to confirm the molecule's structure and achiral nature:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would confirm the connectivity of the molecule and the chemical equivalence of the two methyl groups on C2, corroborating the absence of geometric isomers.
-
Polarimetry : As an achiral compound, a sample of this compound would not rotate the plane of plane-polarized light, resulting in an observed optical rotation of zero.
-
Chiral Chromatography : When passed through a chiral stationary phase, the compound would elute as a single peak, indicating the absence of enantiomers.
These experiments would serve to confirm the theoretical analysis that the molecule is achiral and does not form stereoisomers.
Conclusion
A thorough structural analysis based on the principles of stereochemistry concludes that This compound has no potential stereoisomers . It fails to meet the structural requirements for either geometric (E/Z) isomerism or optical isomerism due to the presence of identical substituents on one of its double-bonded carbons and the complete absence of any chiral centers. For professionals in drug development and chemical research, this confirms that synthesis of this molecule will yield a single, achiral product, simplifying purification and characterization processes.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C6H11I | CID 11063690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 5-iodo-2-methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-2-methyl-2-pentene is an organoiodide compound with significant applications as a key intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its chemical structure, featuring a reactive carbon-iodine bond and an alkene functionality, makes it a versatile building block for the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its chemical identity, synthesis, and known applications, with a focus on detailed experimental protocols and data relevant to a scientific audience.
Chemical Identification and Properties
The fundamental identification and physicochemical properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | 5-iodo-2-methylpent-2-ene |
| CAS Number | 43161-11-1[1][2] |
| Molecular Formula | C₆H₁₁I[3] |
| Molecular Weight | 210.06 g/mol [2][3] |
| Boiling Point | 62-63 °C at 13 Torr[2] |
| Predicted Density | 1.502 ± 0.06 g/cm³[2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves a Finkelstein reaction, where the corresponding bromoalkene, 5-bromo-2-methyl-2-pentene, is converted to the iodoalkene. This bromo precursor is a crucial starting material in various synthetic pathways, including the synthesis of labeled compounds for metabolic studies.[4]
Synthesis of this compound from 5-bromo-2-methyl-2-pentene
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methyl-2-pentene (1.0 equivalent) in anhydrous acetone.
-
Addition of Reagent: Add sodium iodide (1.5 to 2.0 equivalents) to the solution. The excess sodium iodide is used to drive the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The precipitation of sodium bromide, which is less soluble in acetone than sodium iodide, indicates that the reaction is proceeding.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium bromide and wash it with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to remove the acetone. The residue can be purified by distillation under reduced pressure to obtain pure this compound.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.
Applications in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of natural product synthesis. Its utility lies in its ability to participate in various coupling reactions and as a precursor for organometallic reagents.
Role in Terpenoid Synthesis
The structural motif of this compound is related to the isoprenoid building block, making it a useful reagent in the synthesis of terpenoids and other natural products. For instance, it has been utilized in the synthesis of sesquiterpenoids.[4]
Characterization Data
Detailed characterization data for this compound is not extensively reported in the readily available literature. However, standard analytical techniques would be employed for its structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the structure of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=C double bond and the C-I bond.
Safety and Handling
Organoiodides should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with established utility in organic synthesis. While detailed, publicly available experimental protocols and characterization data are somewhat limited, its synthesis via the Finkelstein reaction from its bromo-analog is a standard and reliable method. For researchers and drug development professionals, this compound represents a key building block for the construction of complex molecular targets. Further research into its applications and the publication of detailed experimental procedures would be beneficial to the scientific community.
References
A Comprehensive Guide to the Synthesis of 5-iodo-2-methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed literature review and synthesized protocols for the preparation of 5-iodo-2-methyl-2-pentene, a valuable intermediate in organic synthesis. Due to the limited availability of direct synthesis routes in the published literature, this document outlines a robust two-step approach. The synthesis commences with the formation of the precursor, 4-methylpent-4-en-2-ol, via a Grignard reaction, followed by its conversion to the target iodoalkene using an Appel-type reaction.
Step 1: Synthesis of 4-methylpent-4-en-2-ol
The initial step involves the synthesis of the homoallylic alcohol precursor, 4-methylpent-4-en-2-ol, through the nucleophilic addition of allylmagnesium bromide to acetone. This Grignard reaction is a classic and efficient method for carbon-carbon bond formation.
Experimental Protocol:
A general procedure for this type of Grignard reaction is as follows:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, magnesium turnings (1.1 equivalents) are placed. A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, resulting in a solution of allylmagnesium bromide.
-
Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Workup: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-methylpent-4-en-2-ol, which can be purified by distillation.
Quantitative Data:
| Reagent/Product | Molar Mass ( g/mol ) | Molarity/Concentration | Volume/Mass | Moles | Equivalents |
| Magnesium | 24.31 | - | 2.67 g | 0.11 | 1.1 |
| Allyl Bromide | 120.98 | - | 12.1 g (8.3 mL) | 0.10 | 1.0 |
| Acetone | 58.08 | - | 5.81 g (7.3 mL) | 0.10 | 1.0 |
| Diethyl Ether | 74.12 | - | ~150 mL | - | - |
| 4-methylpent-4-en-2-ol | 100.16 | - | Expected ~7-8 g | ~0.07-0.08 | - |
| Yield | ~70-80% |
Note: The above data is a representative synthesis and actual results may vary.
Step 2: Synthesis of this compound
The second step is the conversion of the hydroxyl group of 4-methylpent-4-en-2-ol to an iodide using the Appel reaction. This reaction typically employs triphenylphosphine and iodine, often in the presence of a mild base like imidazole to neutralize the HI generated.[1]
Experimental Protocol:
A detailed procedure for the iodination of a secondary alcohol is as follows:
-
Reaction Setup: To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, iodine (1.5 equivalents) and imidazole (3.0 equivalents) are added sequentially. The mixture is stirred for 10 minutes.
-
Addition of Alcohol: A solution of 4-methylpent-4-en-2-ol (1.0 equivalent) in DCM is added dropwise to the reaction mixture at 0 °C.
-
Reaction and Workup: The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The crude product is purified by flash column chromatography to afford this compound.
Quantitative Data:
| Reagent/Product | Molar Mass ( g/mol ) | Molarity/Concentration | Volume/Mass | Moles (based on 10 mmol of alcohol) | Equivalents |
| 4-methylpent-4-en-2-ol | 100.16 | - | 1.00 g | 10.0 | 1.0 |
| Triphenylphosphine | 262.29 | - | 3.93 g | 15.0 | 1.5 |
| Iodine | 253.81 | - | 3.81 g | 15.0 | 1.5 |
| Imidazole | 68.08 | - | 2.04 g | 30.0 | 3.0 |
| Dichloromethane | 84.93 | - | ~50 mL | - | - |
| This compound | 210.06 | - | Expected ~1.7-1.9 g | ~8.0-9.0 | - |
| Yield | ~80-90% |
Note: The above data is based on a general procedure and may need optimization for this specific substrate.
Visualizing the Synthesis
Synthetic Pathway
Caption: Overall synthetic route to this compound.
Appel Reaction Mechanism
References
An In-depth Technical Guide to 5-iodo-2-methyl-2-pentene
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-iodo-2-methyl-2-pentene is an organoiodine compound with the chemical formula C6H11I.[1][2][3] While it is a known and commercially available chemical,[1][4] detailed literature regarding its specific discovery, history, and applications in areas such as drug development and signaling pathways is not extensively documented in publicly available resources. This guide aims to provide a comprehensive overview of the existing technical data for this compound, supplemented with established principles of iodoalkene synthesis and reactivity to offer a predictive profile of its chemical behavior.
Physicochemical Properties
The known quantitative data for this compound is summarized in the table below for clear reference.
| Property | Value | Source |
| CAS Number | 43161-11-1 | [1][3][4] |
| Molecular Formula | C6H11I | [1][2][3][5] |
| Molecular Weight | 210.06 g/mol | [1][2][3] |
| Boiling Point | 62-63 °C (at 13 Torr) | [1][4] |
| Predicted Density | 1.502 ± 0.06 g/cm³ | [1][4] |
Synthesis and Experimental Protocols
While specific, peer-reviewed synthetic procedures for this compound are not readily found, its structure suggests plausible synthetic routes based on general reactions of alkenes and alcohols. A probable precursor for its synthesis is 2-methyl-2-pentene or 2-methyl-2-pentanol.
A common method for the preparation of iodoalkanes is the hydroiodination of alkenes.[6] This involves the electrophilic addition of hydrogen iodide (HI) across the double bond.
Caption: Plausible synthesis of this compound via hydroiodination.
General Experimental Protocol for Hydroiodination of an Alkene:
-
A solution of the alkene (e.g., 2-methyl-2-pentene) is prepared in a suitable, non-reactive solvent.
-
Anhydrous hydrogen iodide is then bubbled through the solution, or a solution of HI in a solvent is added dropwise. The reaction is typically carried out at a controlled temperature.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to neutralize any excess acid, followed by a wash with a reducing agent solution (e.g., sodium thiosulfate) to remove any residual iodine.
-
The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved through distillation under reduced pressure.
Allylic alcohols can be converted to allylic iodides using hydrogen iodide generated in situ from reagents like chlorotrimethylsilane and sodium iodide.[7] This method can sometimes be accompanied by allylic rearrangement.
Reactivity and Potential Applications
The reactivity of this compound is dictated by its two primary functional groups: the carbon-carbon double bond and the carbon-iodine bond.
The double bond can undergo electrophilic addition reactions.[8] For instance, it can react with halogens, acids, and other electrophiles.
Caption: General mechanism of electrophilic addition to an alkene.
The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions (SN1 and SN2). This allows for the introduction of a wide variety of functional groups. Alkyl iodides are also precursors for the formation of Grignard reagents and other organometallic compounds, which are valuable intermediates in organic synthesis.
Currently, there is no specific information linking this compound to any signaling pathways or its direct use in drug development. However, as a functionalized organic molecule, it holds potential as a building block in the synthesis of more complex molecules. Its bifunctionality (an alkene and an alkyl iodide) allows for sequential or selective reactions, making it a potentially versatile intermediate in medicinal chemistry for the synthesis of novel therapeutic agents.
Conclusion
This compound is a known chemical compound with defined physical properties. While its history and discovery are not well-documented, its synthesis can be reasonably inferred from established chemical principles for the formation of iodoalkenes. Its reactivity, characterized by the presence of both a double bond and a labile iodine atom, suggests its potential utility as a synthetic intermediate in organic and medicinal chemistry. Further research into the properties and reactions of this molecule could uncover novel applications.
References
- 1. 5-iodo-2-methylpent-2-ene | 43161-11-1 [amp.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 5-iodo-2-methylpent-2-ene CAS#: 43161-11-1 [amp.chemicalbook.com]
- 4. 5-iodo-2-methylpent-2-ene | 43161-11-1 [chemicalbook.com]
- 5. This compound | C6H11I | CID 11063690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20170204022A1 - Method for the Preparation of Iodoalkanes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pearson.com [pearson.com]
Methodological & Application
Application Notes and Protocols: 5-Iodo-2-Methyl-2-Pentene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methyl-2-pentene is a functionalized isoprenoid building block utilized in the synthesis of complex organic molecules, particularly in the realm of natural product synthesis. Its structure, featuring a vinyl iodide and a terminal isopropenyl group, allows for its participation in a variety of carbon-carbon bond-forming reactions. These application notes provide an overview of its use in key synthetic transformations and detailed protocols for its application.
Key Applications
The primary application of this compound in the documented literature is as a precursor for the introduction of the 4-methyl-3-pentenyl side chain, a common structural motif in terpenoid natural products. This is typically achieved through its conversion into an organometallic reagent or its direct use in coupling reactions.
Cuprate-Mediated Conjugate Addition
In the total synthesis of the cytotoxic antibiotic (-)-furaquinocin C, this compound was employed in a cuprate-mediated 1,4-conjugate addition to an α,β-unsaturated lactone. This reaction introduces the isoprenoid side chain with high stereocontrol.
Reaction Scheme:
Caption: Cuprate formation and conjugate addition.
Alkylation of Enolates and Dianions
This compound serves as an effective alkylating agent for various nucleophiles, including enolates and dianions. This strategy has been successfully applied in the total syntheses of the sesquiterpenes α-santalene and β-santalene.
Reaction Scheme:
Caption: Dianion formation and alkylation.
Data Presentation
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Conjugate Addition | α,β-Unsaturated Lactone | 1. t-BuLi, Et2O, -78 °C2. (Bu3P)2CuI | (-)-Furaquinocin C precursor | Not explicitly stated | [1] |
| Alkylation | Tricyclic Ketone Dianion | 1. LDA, THF2. n-BuLi3. This compound | α-Santalene precursor | Not explicitly stated | [2] |
| Alkylation | Norbornene Ester Enolate | 1. Base2. This compound | β-Santalene precursor | Not explicitly stated | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound[4]
This protocol describes the synthesis of this compound from the commercially available 5-bromo-2-methyl-2-pentene.
Materials:
-
5-bromo-2-methyl-2-pentene
-
Sodium iodide (NaI)
-
Acetone
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
To a solution of 5-bromo-2-methyl-2-pentene in acetone, add an excess of sodium iodide.
-
Heat the reaction mixture at reflux with stirring for 24 hours.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to afford pure this compound.
Workflow Diagram:
Caption: Synthesis of this compound.
Protocol 2: Cuprate-Mediated Conjugate Addition in the Synthesis of (-)-Furaquinocin C[1]
This protocol details the formation of a higher-order cuprate from this compound and its subsequent conjugate addition.
Materials:
-
This compound
-
tert-Butyllithium (t-BuLi) in pentane
-
Anhydrous diethyl ether (Et2O)
-
Copper(I) iodide (CuI)
-
Tributylphosphine (PBu3)
-
α,β-Unsaturated lactone substrate
-
Argon atmosphere
-
Dry glassware and syringes
Procedure:
-
Under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether at -78 °C.
-
Slowly add tert-butyllithium (2.0 eq) and stir the solution for 30 minutes at -78 °C to form the corresponding vinyllithium reagent.
-
In a separate flask, prepare the cuprate reagent by reacting copper(I) iodide with tributylphosphine in diethyl ether.
-
Transfer the freshly prepared cuprate solution to the vinyllithium solution at -78 °C via cannula.
-
Allow the mixture to warm slowly to -50 °C.
-
Add a solution of the α,β-unsaturated lactone in diethyl ether to the cuprate solution.
-
Stir the reaction mixture at -50 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous work-up and extract the product with diethyl ether.
-
Purify the crude product by column chromatography.
Workflow Diagram:
Caption: Cuprate addition workflow.
Protocol 3: Alkylation of a Dianion in the Synthesis of α-Santalene[2]
This protocol outlines the formation of a dianion from a tricyclic ketone and its subsequent alkylation with this compound.
Materials:
-
Tricyclic ketone substrate
-
Lithium diisopropylamide (LDA)
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Argon atmosphere
-
Dry glassware and syringes
Procedure:
-
Under an argon atmosphere, dissolve the tricyclic ketone in anhydrous THF and cool the solution to -78 °C.
-
Add a solution of LDA in THF and stir for 1 hour to form the enolate.
-
Add a solution of n-butyllithium and allow the mixture to warm to 0 °C and then stir for 1 hour at 50 °C to form the dianion.
-
Cool the reaction mixture back down to -78 °C.
-
Add a solution of this compound in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Quench the reaction with water.
-
Perform a standard aqueous work-up, including acidification and extraction with an appropriate organic solvent.
-
Purify the crude product by column chromatography or crystallization.
Conclusion
This compound is a valuable reagent for the introduction of the 4-methyl-3-pentenyl moiety in the synthesis of complex natural products. Its ability to be converted into organometallic species for conjugate additions and to act as an electrophile in alkylation reactions highlights its versatility. The provided protocols offer a foundation for researchers to utilize this building block in their synthetic endeavors.
References
Application Notes and Protocols: 5-Iodo-2-methyl-2-pentene as a Versatile Precursor in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Iodo-2-methyl-2-pentene is a valuable synthetic precursor, serving as a source of the C6 isoprenoid (prenyl) unit. This structural motif is a fundamental building block in a vast array of natural products, particularly in the terpene and terpenoid families. The presence of an iodine atom at the terminal position of the carbon chain allows for a variety of carbon-carbon bond-forming reactions, making it a versatile tool in the convergent synthesis of complex natural product skeletons. The trisubstituted double bond within the molecule is also a key feature found in many biologically active compounds.
Key Applications
The primary application of this compound in natural product synthesis is as a nucleophilic precursor following its conversion to an organometallic reagent, or as an electrophile in substitution reactions.
-
Grignard Reagent Formation: The high reactivity of the carbon-iodine bond allows for the efficient formation of the corresponding Grignard reagent, (4-methylpent-3-en-1-yl)magnesium iodide. This organometallic species is a potent nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds.
-
Cross-Coupling Reactions: The iodoalkene functionality can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to append the isoprenoid sidechain to a variety of molecular scaffolds.
-
Direct Alkylation: In the presence of a strong base, this compound can be used to alkylate nucleophilic substrates, such as enolates or stabilized carbanions.
Experimental Protocols
The following section provides a detailed, representative protocol for the preparation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde. This two-step sequence is a foundational method for incorporating the prenyl unit into a growing molecular structure.
Protocol 1: Preparation of (4-Methylpent-3-en-1-yl)magnesium Iodide (Grignard Reagent)
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen inlet
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Magnesium turnings (1.2 eq) and a small crystal of iodine are added to the flask. The flask is gently warmed with a heat gun under a nitrogen atmosphere until violet vapors of iodine are observed. This helps to activate the magnesium surface.
-
The flask is allowed to cool to room temperature, and anhydrous diethyl ether (or THF) is added to cover the magnesium turnings.
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
A small portion of the this compound solution is added to the magnesium suspension. The reaction is initiated, which is typically indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of (4-methylpent-3-en-1-yl)magnesium iodide is used immediately in the subsequent reaction.
Protocol 2: Reaction of (4-Methylpent-3-en-1-yl)magnesium Iodide with an Aldehyde
Materials:
-
Solution of (4-methylpent-3-en-1-yl)magnesium iodide (from Protocol 1)
-
Aldehyde (e.g., benzaldehyde, 0.9 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
The solution of the Grignard reagent prepared in Protocol 1 is cooled to 0 °C in an ice bath.
-
A solution of the aldehyde (0.9 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure secondary alcohol.
Data Presentation
The following table summarizes hypothetical quantitative data for the two-step reaction sequence described above. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reactant A | Reactant B | Product | Yield (%) | Purity (%) (by NMR) |
| 1. Grignard Formation | This compound | Mg | (4-Methylpent-3-en-1-yl)magnesium iodide | >90 (in solution) | - |
| 2. Coupling with Benzaldehyde | Grignard Reagent (from Step 1) | Benzaldehyde | 1-Phenyl-5-methyl-4-hexen-1-ol | 85 | >95 |
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for utilizing this compound as a precursor in the synthesis of a more complex molecule, such as a natural product.
Application Notes and Protocols: Cross-Coupling Reactions Utilizing 5-Iodo-2-methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-iodo-2-methyl-2-pentene in various cross-coupling reactions. Detailed protocols for both documented and analogous reactions are presented to facilitate its use in organic synthesis and drug discovery.
Introduction
This compound is a versatile building block in organic synthesis, serving as a precursor for the introduction of the isoprenoid-like 4-methyl-3-pentenyl moiety. This structural unit is found in numerous natural products and biologically active molecules. Palladium-catalyzed cross-coupling reactions offer a powerful and efficient methodology for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. This document outlines protocols for several key cross-coupling reactions, providing specific examples where available and generalized procedures for broader applicability.
Synthesis of this compound
The starting material, this compound, can be synthesized from the commercially available 5-bromo-2-methyl-2-pentene.
Protocol: Synthesis of this compound
This protocol is adapted from a procedure described in a University of Calgary thesis.
Materials:
-
5-bromo-2-methyl-2-pentene
-
Sodium iodide (NaI)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 5-bromo-2-methyl-2-pentene in acetone, add an excess of sodium iodide (typically 1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Cuprate-Mediated Coupling Reaction
A documented application of this compound is its use in a cuprate-mediated coupling reaction to form a carbon-carbon bond with a lactone.[1]
Protocol: Cuprate Coupling of this compound with (R)-(+)-Angelicalactone [1]
Materials:
-
This compound
-
tert-Butyllithium (t-BuLi) in hexanes
-
Copper(I) iodide (CuI)
-
Tributylphosphine (PBu₃)
-
(R)-(+)-Angelicalactone
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Schlenk line and argon or nitrogen atmosphere
-
Dry glassware
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous diethyl ether and cool the solution to -78 °C.
-
Slowly add a solution of tert-butyllithium (2 equivalents) to the cooled solution. Stir the mixture at -78 °C for 30 minutes to generate the corresponding alkenyllithium reagent.
-
In a separate flask, prepare the copper(I) iodide-tributylphosphine complex (CuI(PBu₃)₂) by stirring a slurry of CuI (0.5 equivalents) with PBu₃ (1 equivalent) in anhydrous diethyl ether at room temperature for 20 minutes.
-
Add the freshly prepared CuI(PBu₃)₂ solution to the alkenyllithium solution at -78 °C via cannula.
-
Warm the resulting mixture to -50 °C to form the isoprenoid cuprate.
-
In a separate flask, dissolve (R)-(+)-angelicalactone in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add the prepared cuprate solution to the solution of (R)-(+)-angelicalactone.
-
After the addition is complete, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Heck Reaction
While specific intermolecular Heck reactions with this compound are not widely reported, its use in an intramolecular Heck cyclization has been documented, indicating its suitability as a substrate. The following is a general protocol for a Heck reaction with a vinyl iodide.
Generalized Protocol: Heck Cross-Coupling of this compound
Materials:
-
This compound
-
Alkene coupling partner (e.g., styrene, acrylate)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃), tri-o-tolylphosphine)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., acetonitrile, DMF, toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Add the anhydrous solvent, followed by this compound (1 equivalent), the alkene coupling partner (1.1-1.5 equivalents), and the base (1.5-2.5 equivalents).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Suzuki-Miyaura Coupling
Generalized Protocol: Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound
-
Aryl or vinyl boronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., aqueous sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄))
-
Solvent system (e.g., toluene/water, dioxane/water, DMF)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the solvent system.
-
Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.
Generalized Protocol: Sonogashira Cross-Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) cocatalyst
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the copper(I) iodide (2-10 mol%).
-
Add the solvent and the base.
-
Add this compound (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC.
-
Upon completion, dilute with an organic solvent and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent.
Generalized Protocol: Stille Cross-Coupling of this compound
Materials:
-
This compound
-
Organostannane reagent (e.g., vinyltributyltin, aryltributyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (optional, e.g., PPh₃, AsPh₃)
-
Solvent (e.g., THF, toluene, DMF)
-
Inert atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent), the organostannane (1.1-1.2 equivalents), and the palladium catalyst (1-5 mol%) in the solvent.
-
If required, add a ligand.
-
Heat the reaction mixture to the appropriate temperature (50-100 °C).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir the mixture for 1-2 hours, then filter through celite.
-
Extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with an organohalide.
Generalized Protocol: Negishi Cross-Coupling of this compound
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or pre-formed)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert atmosphere
Procedure:
-
Preparation of the Organozinc Reagent (if not pre-formed):
-
To a solution of the corresponding organohalide (e.g., aryl bromide) in anhydrous THF, add activated zinc dust.
-
Alternatively, treat an organolithium or Grignard reagent with zinc chloride (ZnCl₂).
-
-
Coupling Reaction:
-
In a reaction vessel under an inert atmosphere, dissolve the palladium catalyst (1-5 mol%) in anhydrous THF.
-
Add the solution of this compound (1 equivalent).
-
Slowly add the solution of the organozinc reagent (1.1-1.5 equivalents) at room temperature or with cooling.
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation
Table 1: Summary of Cross-Coupling Reactions and Conditions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference/Note |
| Cuprate Coupling | (R)-(+)-Angelicalactone | t-BuLi, CuI(PBu₃)₂ | - | Diethyl Ether | -78 to -50 | Not explicitly stated | [1] |
| Intramolecular Heck | Tethered Alkene | Pd(OAc)₂, PPh₃ | Et₃N | Acetonitrile | 80 | Not explicitly stated | Analogous to documented intramolecular reaction |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | aq. Na₂CO₃ | Toluene/Water | 80-110 | - | Generalized Protocol |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 60 | - | Generalized Protocol |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 50-100 | - | Generalized Protocol |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | - | THF | RT | - | Generalized Protocol |
Note: Yields for generalized protocols are not provided as they are highly substrate and condition dependent and require experimental optimization.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Application Note: Protocol for Grignard Reagent Formation from 5-iodo-2-methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the Grignard reagent, 2-methyl-2-penten-5-ylmagnesium iodide, from 5-iodo-2-methyl-2-pentene. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The successful formation of this specific alkenyl Grignard reagent requires careful control of reaction conditions to mitigate potential side reactions, such as Wurtz coupling. This protocol outlines the necessary materials, step-by-step procedure, characterization, and safety precautions.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are invaluable tools in synthetic organic chemistry.[1][2] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[3] The resulting organometallic compound exhibits a polarized carbon-magnesium bond, rendering the carbon atom highly nucleophilic and basic.[4] This reactivity allows for a broad range of applications, including the synthesis of alcohols, carboxylic acids, and other functional groups through reactions with various electrophiles.[3][5]
The formation of Grignard reagents from alkenyl halides, such as this compound, presents unique challenges.[3] The reactivity of the halide follows the order I > Br > Cl. While the iodo-substituent enhances reactivity, it can also promote undesired Wurtz coupling reactions, where two alkyl fragments dimerize.[6][7] The choice of solvent is also critical, with tetrahydrofuran (THF) generally being preferred over diethyl ether for the formation of alkenyl Grignard reagents due to its higher boiling point and superior ability to stabilize the Grignard reagent complex.[1][8] This protocol provides a detailed methodology for the successful formation of 2-methyl-2-penten-5-ylmagnesium iodide, with an emphasis on techniques to maximize yield and purity.
Data Presentation
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equiv. | Starting alkenyl halide. |
| Magnesium turnings | 1.2 - 1.5 equiv. | Excess magnesium is used to ensure complete reaction of the halide. |
| Iodine | 1-2 small crystals | Used to activate the magnesium surface. |
| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.5 M solution | Anhydrous solvent is critical to prevent quenching of the Grignard reagent. |
| Reaction Conditions | ||
| Temperature | Room temperature to gentle reflux (~66 °C in THF) | The reaction is exothermic and may require initial heating to start, followed by cooling to maintain a controlled reflux. |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |
| Atmosphere | Anhydrous inert gas (Nitrogen or Argon) | Essential to prevent reaction with atmospheric moisture and oxygen. |
| Expected Yield | 50 - 80% | Yield is highly dependent on reaction conditions and the purity of reagents. Wurtz coupling is a significant side reaction that can lower the yield. |
| Characterization | ||
| Titration | Gilman's double titration or titration with a standard solution of a protic acid with an indicator. | To determine the molar concentration of the active Grignard reagent. |
Experimental Protocols
Materials and Reagents
-
This compound (Ensure it is pure and dry)
-
Magnesium turnings
-
Iodine crystals
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (for washing)
-
Standardized solution of sec-butanol in xylene (for titration)
-
1,10-Phenanthroline (indicator for titration)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.), all thoroughly flame-dried or oven-dried.
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
Grignard Reagent Formation Workflow
Caption: Workflow for the formation of 2-methyl-2-penten-5-ylmagnesium iodide.
Step-by-Step Procedure
-
Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water. This can be achieved by flame-drying under a stream of inert gas or by oven-drying overnight and assembling while hot, followed by cooling under an inert atmosphere.[9]
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel. The entire apparatus should be under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings (1.2-1.5 equivalents) into the reaction flask. Add one or two small crystals of iodine. The iodine will help to activate the surface of the magnesium by reacting with the passivating layer of magnesium oxide.[3]
-
Solvent Addition: Add a portion of the anhydrous THF to the flask, enough to cover the magnesium turnings.
-
Initiation of Reaction: Gently warm the flask with a heating mantle or water bath. The disappearance of the purple color of the iodine is an indication that the reaction is about to start. The reaction is initiated when the solution becomes cloudy and bubbling is observed from the magnesium surface. This step is critical and may require patience. If the reaction does not start, a small amount of the iodide solution can be added directly to the magnesium and the mixture can be gently heated again.
-
Addition of Alkenyl Iodide: Once the reaction has been initiated, begin the slow, dropwise addition of a solution of this compound (1.0 equivalent) in anhydrous THF from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the solvent.[6] A rapid addition can lead to an uncontrolled exothermic reaction and an increase in the formation of the Wurtz coupling side product.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 1-3 hours, or until most of the magnesium has been consumed.
-
Cooling and Storage: Once the reaction is complete, remove the heat source and allow the gray-to-brownish solution of the Grignard reagent to cool to room temperature. The Grignard reagent is not typically isolated and is used directly in solution for subsequent reactions. If it needs to be stored, it should be kept under an inert atmosphere.
Characterization by Titration (Gilman Method)
The concentration of the active Grignard reagent should be determined before use.
-
Sample Preparation: Under an inert atmosphere, carefully withdraw a 1.0 mL aliquot of the Grignard solution and add it to a flask containing a known excess of a standardized solution of a protic compound, such as sec-butanol in xylene.
-
Indicator: Add a few crystals of 1,10-phenanthroline as an indicator.
-
Titration: Titrate the excess protic compound with a standardized solution of the Grignard reagent until a persistent color change is observed. A more common method is to add the Grignard solution to a solution of the indicator in THF and then titrate with a standardized solution of sec-butanol until the color disappears.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water.[9] All reagents and equipment must be scrupulously dry.
-
Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. The reaction should be initiated carefully, and the rate of addition of the alkyl halide should be controlled to maintain a safe reaction temperature. An ice bath should be kept on hand to cool the reaction if it becomes too vigorous.
-
Flammable Solvents: Diethyl ether and THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from any sources of ignition.
Troubleshooting
-
Reaction Fails to Initiate: This is a common issue. Ensure all glassware and reagents are perfectly dry. Try gently crushing some of the magnesium turnings with a dry glass rod to expose a fresh surface. A small amount of pre-formed Grignard reagent can also be used as an initiator.
-
Low Yield: This is often due to the presence of moisture or the formation of the Wurtz coupling side product. Ensure slow and controlled addition of the alkenyl iodide. Using a higher dilution of the reagent may also help to minimize the bimolecular coupling reaction.
-
Dark Coloration of the Solution: The reaction mixture typically turns cloudy and gray or brown. A very dark or black solution may indicate the formation of side products due to overheating.
This protocol provides a comprehensive guide for the successful laboratory-scale synthesis of 2-methyl-2-penten-5-ylmagnesium iodide. Adherence to the described conditions, particularly the maintenance of an anhydrous and inert environment, is paramount for achieving a good yield of the desired Grignard reagent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
Application Notes and Protocols for 5-iodo-2-methyl-2-pentene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-2-methyl-2-pentene is a versatile, functionalized isoprenoid building block with significant potential in medicinal chemistry. Its structure, featuring a vinyl iodide and a prenyl-like motif, makes it an attractive starting material for the synthesis of novel drug candidates. The prenyl group is a well-established pharmacophore found in numerous natural products and clinically approved drugs, often contributing to enhanced biological activity and favorable pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents. While direct applications of this specific molecule are not extensively reported, its utility can be inferred from the well-established reactivity of vinyl iodides and the biological importance of the prenyl moiety.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for introducing the 2-methyl-2-pentenyl group into target molecules. This can be achieved through various cross-coupling reactions, enabling the synthesis of a diverse range of compounds with potential therapeutic activities.
-
Synthesis of Bioactive Terpenoid Analogs: Terpenoids are a large class of naturally occurring compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties[1][2][3][4]. This compound can be used to synthesize analogs of bioactive terpenoids, potentially leading to compounds with improved efficacy or novel mechanisms of action.
-
Modification of Known Drug Scaffolds: The introduction of the lipophilic 2-methyl-2-pentenyl group to existing drug scaffolds can modulate their physicochemical properties, such as membrane permeability and metabolic stability, potentially enhancing their therapeutic index.
-
Fragment-Based Drug Discovery: As a fragment containing a reactive handle and a biologically relevant motif, this compound can be employed in fragment-based screening and lead optimization campaigns.
Experimental Protocols
The following protocols describe the synthesis of this compound and its application in a representative palladium-catalyzed cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol is based on standard procedures for the hydroiodination of alkynes.
Materials:
-
2-methyl-1-penten-3-yne
-
Hydroiodic acid (57% in water)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1-penten-3-yne (1.0 eq) in diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydroiodic acid (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Suzuki Cross-Coupling of this compound with a Heterocyclic Boronic Acid
This protocol describes a typical Suzuki coupling reaction to introduce the 2-methyl-2-pentenyl moiety onto a heterocyclic core, a common strategy in drug discovery[5].
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask
-
Reflux condenser
Procedure:
-
To a Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
The following table represents hypothetical data from the synthesis of a series of analogs using the Suzuki cross-coupling protocol.
| Entry | Heterocyclic Boronic Acid | Yield (%) |
| 1 | Pyridine-3-boronic acid | 78 |
| 2 | Thiophene-2-boronic acid | 85 |
| 3 | Indole-5-boronic acid | 72 |
| 4 | Quinoline-8-boronic acid | 65 |
| 5 | Benzofuran-2-boronic acid | 81 |
Visualizations
Caption: General workflow for the synthesis and application of this compound.
Caption: Hypothetical signaling pathway modulated by a prenylated drug candidate.
This compound represents a valuable and underutilized building block in medicinal chemistry. Its straightforward synthesis and versatile reactivity in cross-coupling reactions make it an ideal tool for introducing the biologically significant prenyl motif into a wide range of molecular scaffolds. The protocols and conceptual framework provided herein are intended to serve as a guide for researchers in the exploration of novel chemical space and the development of next-generation therapeutics. The structural similarity to compounds like (Z)-5-iodo-4-pentenenitriles, which undergo palladium-catalyzed cyclizations, further suggests its potential in constructing cyclic scaffolds of medicinal interest[6].
References
- 1. doaj.org [doaj.org]
- 2. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclization of 5-Iodo-4-Pentenenitriles Gives Cyclopentenones - ChemistryViews [chemistryviews.org]
Application Note and Protocol: Electrophilic Iodination of 2-Methyl-2-Pentene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental procedure for the synthesis of 2,3-diiodo-2-methylpentane via the electrophilic addition of molecular iodine to 2-methyl-2-pentene. The protocol covers the reaction setup, purification of the product, and methods for characterization. A summary of quantitative data and a visual workflow are included to facilitate reproducibility.
Reaction Scheme
The overall reaction involves the addition of molecular iodine across the double bond of 2-methyl-2-pentene. The reaction proceeds via a cyclic iodonium ion intermediate, leading to the anti-addition of the two iodine atoms.
2-Methyl-2-pentene + I₂ → 2,3-Diiodo-2-methylpentane
Experimental Protocol
This protocol details the procedure for the iodination of 2-methyl-2-pentene.
2.1 Materials and Equipment
-
Reagents:
-
2-Methyl-2-pentene (C₆H₁₂, 98% purity)
-
Iodine (I₂, crystal, 99.8% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous, ≥99.8%)
-
Sodium thiosulfate (Na₂S₂O₃, anhydrous, ≥98%)
-
Magnesium sulfate (MgSO₄, anhydrous, ≥97%)
-
Silica gel (for column chromatography, 60 Å, 70-230 mesh)
-
Hexane (for chromatography, anhydrous, ≥99%)
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer
-
Mass spectrometer
-
2.2 Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-pentene (0.84 g, 10 mmol).
-
Dissolve the alkene in 20 mL of anhydrous dichloromethane.
-
Place the flask in an ice bath to cool the solution to 0 °C.
-
-
Addition of Iodine:
-
In a separate flask, dissolve iodine (2.54 g, 10 mmol) in 15 mL of anhydrous dichloromethane.
-
Transfer the iodine solution to a dropping funnel.
-
Add the iodine solution dropwise to the stirred solution of 2-methyl-2-pentene over a period of 30 minutes. The characteristic purple color of iodine should fade as it reacts.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with hexane as the eluent. The disappearance of the starting material (2-methyl-2-pentene) indicates the completion of the reaction.
-
-
Work-up:
-
Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture. Stir until the purple color of any unreacted iodine has completely disappeared.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with 20 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use hexane as the eluent to isolate the 2,3-diiodo-2-methylpentane.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.
-
2.3 Characterization
The identity and purity of the final product, 2,3-diiodo-2-methylpentane, can be confirmed using the following spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (337.97 g/mol )[1].
Data Presentation
The following table summarizes the quantitative data for the experimental protocol.
| Parameter | Value |
| Reactants | |
| 2-Methyl-2-pentene (Mass) | 0.84 g |
| 2-Methyl-2-pentene (Moles) | 10 mmol |
| Iodine (Mass) | 2.54 g |
| Iodine (Moles) | 10 mmol |
| Molar Ratio (Alkene:Iodine) | 1:1 |
| Solvent | |
| Dichloromethane | 35 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
| Product (Expected) | |
| Product Name | 2,3-Diiodo-2-methylpentane |
| Molecular Formula | C₆H₁₂I₂ |
| Molecular Weight | 337.97 g/mol [1] |
| Theoretical Yield | 3.38 g |
| Appearance | Colorless to Pale Yellow Oil |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Iodine is corrosive and can cause burns; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.
-
Handle all chemicals and solvents in accordance with standard laboratory safety procedures.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the iodination of 2-methyl-2-pentene.
Caption: Workflow for the synthesis and purification of 2,3-diiodo-2-methylpentane.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Iodo-2-Methyl-2-Pentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale industrial synthesis of 5-iodo-2-methyl-2-pentene, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals. The described methodology is a robust two-step process commencing with the hydrochlorination of isoprene, followed by a Finkelstein halogen exchange reaction.
I. Overview of the Synthetic Pathway
The industrial synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the selective hydrochlorination of isoprene to yield 5-chloro-2-methyl-2-pentene. This is followed by a halogen exchange reaction, specifically the Finkelstein reaction, where the chloro group is substituted with iodine to produce the final product. This pathway is favored for its cost-effectiveness and scalability.
Caption: Overall synthetic route for this compound.
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two primary steps in the synthesis of this compound, providing a basis for process optimization and scale-up.
Table 1: Process Parameters for the Hydrochlorination of Isoprene
| Parameter | Value | Unit | Notes |
| Reactant Molar Ratio (Isoprene:HCl) | 1 : 0.8-0.95 | - | A slight excess of isoprene is used to minimize the formation of dichlorinated byproducts. |
| Reaction Temperature | -5 to 10 | °C | Low temperatures favor the desired 1,4-addition product. |
| Reaction Pressure | Atmospheric | - | The reaction is typically carried out at atmospheric pressure. |
| Solvent | Cyclohexane | - | Cyclohexane is used as a solvent to control the reaction temperature and improve selectivity. |
| Reaction Time | 2 - 5 | hours | Residence time in the reactor. |
| Typical Yield | 85 - 95 | % | Based on hydrogen chloride. |
Table 2: Process Parameters for the Finkelstein Reaction
| Parameter | Value | Unit | Notes |
| Reactant Molar Ratio (Chloro-intermediate:NaI) | 1 : 1.5-2.0 | - | An excess of sodium iodide is used to drive the equilibrium towards the product. |
| Solvent | Acetone | - | The differential solubility of sodium salts in acetone is key to the reaction's success. |
| Reaction Temperature | 50 - 60 | °C | Reflux temperature of acetone. |
| Reaction Time | 4 - 8 | hours | Reaction time can be monitored by the precipitation of sodium chloride. |
| Typical Yield | > 90 | % | The reaction typically proceeds to high conversion. |
III. Experimental Protocols
The following are detailed protocols for the large-scale synthesis of this compound. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) should be worn.
A. Step 1: Synthesis of 5-Chloro-2-methyl-2-pentene (Hydrochlorination)
This protocol is based on the hydrochlorination of isoprene.
Materials:
-
Isoprene (freshly distilled)
-
Anhydrous Hydrogen Chloride (gas)
-
Cyclohexane (anhydrous)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Jacketed glass reactor with overhead stirrer, gas inlet, and temperature probe
-
Distillation apparatus
Procedure:
-
Charge the jacketed reactor with cyclohexane. The mass ratio of cyclohexane to isoprene should be between 0.2:1 and 0.6:1.
-
Cool the solvent to -5 °C using a circulating chiller.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solvent.
-
Begin the simultaneous addition of isoprene to the reactor. The molar ratio of isoprene to hydrogen chloride should be maintained between 1:0.8 and 1:0.95.
-
Maintain the reaction temperature between -5 °C and 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 2-5 hours at the same temperature.
-
Quench the reaction by carefully adding 5% sodium bicarbonate solution to neutralize any excess HCl.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-chloro-2-methyl-2-pentene can be purified by fractional distillation.
Application Notes and Protocols for the Purification of 5-iodo-2-methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-iodo-2-methyl-2-pentene, a key intermediate in various organic syntheses. Due to the limited availability of specific purification data for this compound in published literature, the following sections detail generalized yet robust methods for vacuum distillation and column chromatography. These protocols are based on the known physical properties of this compound and established principles for the purification of structurally similar iodoalkenes and halogenated hydrocarbons.
Physicochemical Properties of this compound
A summary of the known physical properties of this compound is crucial for designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁I | PubChem |
| Molecular Weight | 210.06 g/mol | PubChem |
| Boiling Point | 62-63 °C at 13 Torr | ChemicalBook |
| Physical State | Liquid (presumed) | Inferred from boiling point |
Purification Techniques
For a liquid, non-polar compound such as this compound, the most suitable purification techniques are vacuum distillation and column chromatography. Recrystallization is not applicable as it is a method for purifying solid compounds.
Vacuum Fractional Distillation
Vacuum distillation is the preferred method for purifying liquids that have high boiling points at atmospheric pressure or are prone to decomposition at elevated temperatures. By reducing the pressure, the boiling point of the compound is significantly lowered.
Objective: To purify this compound by separating it from non-volatile impurities and other volatile components with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and vacuum trap
-
Manometer
-
Heating mantle with stirrer
-
Stir bar
-
Glass wool or boiling chips
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place a stir bar and the crude this compound into the round-bottom flask. The flask should not be more than two-thirds full.
-
System Evacuation: Close the system and slowly evacuate it using the vacuum pump. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.
-
Pressure Regulation: Adjust the pressure to approximately 13 Torr using a manometer to monitor the vacuum.
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Distillation: The temperature of the vapor will rise and then stabilize at the boiling point of the first fraction. Collect any low-boiling impurities in a separate receiving flask.
-
Product Collection: As the temperature approaches the expected boiling point of this compound (around 62-63 °C at 13 Torr), change the receiving flask to collect the purified product.
-
Completion: Once the desired fraction has been collected and the temperature begins to drop or fluctuate, stop the distillation by removing the heat source.
-
System Shutdown: Allow the apparatus to cool completely before slowly reintroducing inert gas to return the system to atmospheric pressure.
Caption: Workflow for Vacuum Fractional Distillation.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For a relatively non-polar compound like this compound, normal-phase chromatography with a polar stationary phase (silica gel) and a non-polar mobile phase is effective.
Objective: To purify this compound by separating it from more polar or less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Non-polar eluent (e.g., hexanes, petroleum ether, or a mixture with a small amount of ethyl acetate or dichloromethane)
-
Chromatography column
-
Sand
-
Glass wool or cotton
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for this compound.
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant level of eluent above the silica gel to prevent the column from running dry.
-
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Application Notes & Protocols for the Quantification of 5-Iodo-2-Methyl-2-Pentene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-iodo-2-methyl-2-pentene. The following methods are based on established principles of analytical chemistry and are provided as robust starting points for laboratory implementation and validation.
Introduction
This compound is an unsaturated alkyl iodide, and its accurate quantification is crucial in various stages of research and development, including synthesis optimization, purity assessment, and stability studies. Due to its volatility and potential for degradation, robust and validated analytical methods are essential. This document outlines three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. The following protocol is a recommended starting point for the analysis of this compound.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample containing this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) in a volumetric flask.
-
If necessary, perform serial dilutions to bring the concentration within the calibrated range of the instrument.
-
For accurate quantification, prepare a stock solution of a suitable internal standard (e.g., 1-iodohexane) of known concentration. Add a known volume of the internal standard stock solution to the sample solution.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 210 for the molecular ion [M]+, and other characteristic fragments) and the internal standard.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.
-
Analyze the calibration standards using the GC-MS method described above.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard in the chromatograms of the samples.
-
Calculate the peak area ratio.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Data Presentation
Table 1: Hypothetical GC-MS Method Performance Data
| Parameter | Value |
| Retention Time | ~ 8.5 min |
| Monitored Ions (m/z) | 210, 127, 83 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 5% |
Experimental Workflow
Caption: GC-MS analysis workflow.
High-Performance Liquid Chromatography (HPLC-UV/Vis) Method
For less volatile samples or when derivatization is not desirable, HPLC with UV/Vis detection can be an effective alternative.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample.
-
Dissolve in and dilute to 25 mL with the mobile phase in a volumetric flask.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
An external standard calibration is commonly used.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm (Note: An initial UV scan should be performed to determine the optimal wavelength).
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Analyze the standards using the HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the sample chromatograms.
-
Determine the concentration from the calibration curve.
-
Data Presentation
Table 2: Hypothetical HPLC-UV/Vis Method Performance Data
| Parameter | Value |
| Retention Time | ~ 4.2 min |
| Detection Wavelength | 220 nm |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |
| Precision (%RSD) | < 5% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of a substance without the need for a reference standard of the analyte itself.[1]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample containing this compound into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 5-10 mg) of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) to the same NMR tube. The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.[1]
-
Add a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nucleus: ¹H.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (a value of 30-60 seconds is often sufficient to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Spectral Width: Appropriate to cover all resonances of interest.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
The purity or concentration of the analyte can be calculated using the following formula:[1] Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (MWₓ / MWₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the substance
-
x = analyte (this compound)
-
std = internal standard
-
-
Data Presentation
Table 3: Hypothetical qNMR Quantification Parameters
| Compound | Signal (ppm) | Number of Protons (N) | Molecular Weight ( g/mol ) |
| This compound | ~5.1 (olefinic H) | 1 | 210.06 |
| Maleic Acid (Internal Std) | ~6.3 (olefinic H) | 2 | 116.07 |
Logical Workflow
Caption: qNMR quantification workflow.
Summary and Recommendations
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
GC-MS is recommended for its high sensitivity and selectivity, especially for trace analysis in complex matrices.
-
HPLC-UV/Vis is a suitable alternative, particularly if the compound exhibits good chromophoric properties and when dealing with less volatile sample matrices.
-
qNMR is an excellent choice for purity assessment and for obtaining a highly accurate concentration without the need for a specific reference standard of the analyte.
It is imperative that any chosen method is subjected to a thorough validation process to ensure its accuracy, precision, linearity, and robustness for the intended application. This includes the analysis of quality control samples and, where possible, the use of certified reference materials.
References
Application Notes and Protocols for 5-iodo-2-methyl-2-pentene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-iodo-2-methyl-2-pentene in advanced polymer synthesis. While not a conventional monomer, its unique bifunctional nature, possessing both a reactive double bond and a labile carbon-iodine bond, makes it a valuable tool in controlled radical polymerization techniques. These methods allow for the precise synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures, which are highly sought after in fields such as drug delivery, nanotechnology, and materials science.
The primary applications of this compound in polymer chemistry are as a functional initiator and a chain transfer agent in Iodine Transfer Polymerization (ITP) and Atom Transfer Radical Polymerization (ATRP).
Application as a Functional Initiator in Controlled Radical Polymerization
The carbon-iodine bond in this compound can be homolytically cleaved to generate a radical species that initiates polymerization. The presence of the pentene moiety in the initiator fragment results in a polymer chain with a terminal double bond, which can be further functionalized, for example, in click chemistry reactions or for grafting onto surfaces.
Iodine Transfer Polymerization (ITP)
ITP is a form of reversible-deactivation radical polymerization (RDRP) where the growing polymer chains are reversibly capped with an iodine atom.[1] This dynamic equilibrium between active (propagating) and dormant (iodine-capped) species allows for controlled polymer growth.
Experimental Protocol: ITP of Methyl Methacrylate (MMA) using this compound as Initiator
This protocol is a generalized procedure based on established methods for ITP using alkyl iodides.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
2,2'-Azobis(isobutyronitrile) (AIBN) as a thermal initiator
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 0.1 mmol, 1 eq.) and AIBN (e.g., 0.02 mmol, 0.2 eq.) in anisole (e.g., 5 mL).
-
Add purified MMA (e.g., 10 mmol, 100 eq.).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 60-80°C and stir for the desired reaction time (e.g., 6-24 hours).
-
To monitor the reaction, periodically take samples via a degassed syringe for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).
-
After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the polymer solution with a small amount of a suitable solvent (e.g., THF) and precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.
-
Isolate the polymer by filtration or decantation and dry under vacuum to a constant weight.
Quantitative Data Summary (Hypothetical based on typical ITP results):
| Entry | [MMA]:[Initiator]:[AIBN] | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |
| 1 | 100:1:0.2 | 6 | 45 | 4710 | 4500 | 1.25 |
| 2 | 100:1:0.2 | 12 | 78 | 8010 | 7700 | 1.22 |
| 3 | 200:1:0.2 | 12 | 65 | 13210 | 12800 | 1.28 |
Mn (Theoretical) = (([MMA]₀ / [Initiator]₀) * Conversion * MW_MMA) + MW_Initiator
Logical Relationship for ITP Initiation
Caption: Initiation and propagation pathway in ITP.
Atom Transfer Radical Polymerization (ATRP)
In ATRP, a transition metal complex (e.g., copper-based) catalyzes the reversible activation of the carbon-iodine bond, creating a dynamic equilibrium between active and dormant species. Alkyl iodides are known to be effective initiators in Cu(0)-mediated RDRP, a type of ATRP.
Experimental Protocol: Cu(0)-Mediated ATRP of Acrylates using this compound as Initiator
This protocol is a generalized procedure based on established methods for Cu(0)-mediated ATRP.
Materials:
-
Acrylate monomer (e.g., methyl acrylate, MA), inhibitor removed
-
This compound
-
Copper(0) wire
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) as a ligand
-
Solvent (e.g., anisole or dimethylformamide)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add the copper(0) wire.
-
In a separate vial, prepare the reaction mixture by dissolving this compound (e.g., 0.1 mmol, 1 eq.) and Me₆TREN (e.g., 0.03 mmol, 0.3 eq.) in the chosen solvent (e.g., 5 mL).
-
Add the purified acrylate monomer (e.g., 10 mmol, 100 eq.) to the vial.
-
Deoxygenate the monomer solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing the copper wire via a degassed syringe.
-
Place the flask in a thermostated water or oil bath at room temperature (or slightly elevated, e.g., 30-50°C) and stir.
-
Monitor the reaction progress by taking samples for ¹H NMR and GPC analysis.
-
Once the desired conversion is achieved, expose the reaction mixture to air to quench the polymerization. The solution should turn from colorless to blue/green.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, isolate, and dry under vacuum.
Quantitative Data Summary (Hypothetical based on typical Cu(0)-ATRP results):
| Entry | [MA]:[Initiator]:[Ligand] | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |
| 1 | 100:1:0.3 | 4 | 52 | 4682 | 4800 | 1.15 |
| 2 | 100:1:0.3 | 8 | 85 | 7520 | 7300 | 1.12 |
| 3 | 200:1:0.3 | 8 | 70 | 12250 | 11900 | 1.18 |
Caption: Pathway for synthesizing block copolymers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-iodo-2-methyl-2-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-iodo-2-methyl-2-pentene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound consistently low?
A1: Low yields can stem from several factors. Consider the following possibilities:
-
Incomplete Reaction: The conversion of the starting material (e.g., 2-methyl-2-penten-5-ol) may not have gone to completion.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product Decomposition: Allylic iodides can be unstable and may decompose during the reaction or workup, especially if exposed to heat, light, or acidic conditions.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or reagent stoichiometry may not be optimized for this specific substrate.
-
Impure Reagents or Solvents: The presence of impurities, especially water, in the reagents or solvents can interfere with the reaction.
Solutions:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and reagent ratios to find the optimal conditions for your specific setup.
-
Control Reaction Temperature: Many iodination reactions are exothermic. Maintain the recommended temperature using an ice bath or other cooling methods to minimize side reactions.
-
Use High-Purity Reagents: Ensure all reagents and solvents are pure and dry. Use freshly distilled solvents when necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iodide source and other sensitive reagents.
Q2: The reaction mixture turns dark brown or purple. Is this normal?
A2: The formation of a dark brown or purple color often indicates the presence of molecular iodine (I₂). While some coloration might be expected, a very dark solution can be a sign of:
-
Decomposition of Iodide Reagent: The iodide source (e.g., NaI, KI) may be decomposing.
-
Oxidation: The iodide ion (I⁻) can be oxidized to iodine (I₂) by air or other oxidizing agents present in the reaction mixture.
-
Product Decomposition: The desired this compound may be decomposing, releasing iodine.
Solutions:
-
Use an Inert Atmosphere: As mentioned above, working under nitrogen or argon can minimize oxidation.
-
Add a Reducing Agent during Workup: A dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), can be used to quench any excess iodine during the workup, leading to a colorless organic phase.
-
Protect from Light: Some iodine-containing compounds are light-sensitive. Wrapping the reaction flask in aluminum foil can help prevent light-induced decomposition.
Q3: TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side products and how can I minimize them?
A3: Besides the desired this compound, several side products can form:
-
Elimination Products: Elimination of HI from the product can lead to the formation of dienes.
-
Rearrangement Products: Allylic systems are prone to rearrangement. Depending on the reaction conditions, you might observe the formation of isomeric iodides.
-
Ether Formation: If the starting material is an alcohol and the reaction conditions are acidic, ether formation can be a significant side reaction.[1]
Solutions:
-
Control Temperature: Lowering the reaction temperature can often suppress elimination and rearrangement reactions.
-
Choice of Reagents: The choice of iodinating agent and reaction conditions can significantly influence the product distribution. For example, the Appel reaction (using triphenylphosphine and iodine) is often milder than methods employing strong acids.[2][3][4][5][6]
-
pH Control: If using a method that generates acid, consider adding a non-nucleophilic base to neutralize the acid and minimize acid-catalyzed side reactions.
Q4: How can I effectively purify the volatile this compound?
A4: this compound is expected to be a relatively volatile compound.
-
Distillation: Vacuum distillation is the preferred method for purifying volatile liquids. It allows for distillation at a lower temperature, minimizing the risk of decomposition.
-
Column Chromatography: If distillation is not effective in separating impurities with similar boiling points, column chromatography on silica gel can be employed. Use a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate) and run the column quickly to minimize contact time with the silica, which can sometimes cause decomposition of sensitive compounds.
-
Washing: Before final purification, washing the crude product with a dilute solution of sodium thiosulfate will remove any residual iodine. Subsequent washes with water and brine will remove water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from 2-methyl-2-penten-5-ol?
A1: The most common and effective methods for converting a primary alcohol like 2-methyl-2-penten-5-ol to the corresponding iodide are:
-
Appel Reaction: This method uses triphenylphosphine (PPh₃) and iodine (I₂) to convert alcohols to alkyl iodides under mild conditions.[2][3][4][5][6]
-
Finkelstein Reaction Preceded by Tosylation: This is a two-step process where the alcohol is first converted to a tosylate (a good leaving group), followed by treatment with an iodide salt (e.g., NaI or KI) in a suitable solvent like acetone. The Finkelstein reaction is a classic Sₙ2 reaction.[1][7][8][9][10]
-
Using a CeCl₃·7H₂O/NaI System: This system provides a mild and efficient method for the conversion of alcohols to iodides.[11]
Q2: What are the key parameters to control for a successful synthesis?
A2: The key parameters to control are:
-
Temperature: To minimize side reactions and product decomposition.
-
Reaction Time: To ensure the reaction goes to completion without excessive byproduct formation.
-
Purity of Reagents: To avoid unwanted side reactions.
-
Atmosphere: An inert atmosphere is often beneficial.
-
Workup Procedure: Proper quenching and washing steps are crucial for isolating a clean product.
Q3: How should I store the final product, this compound?
A3: Alkyl iodides, especially allylic ones, can be unstable. For long-term storage:
-
Store in a tightly sealed container in a refrigerator or freezer.
-
Protect from light by using an amber-colored bottle or wrapping the container in aluminum foil.
-
Consider adding a small piece of copper wire or silver foil to the container to scavenge any iodine that may form upon decomposition.
Data Presentation
The following tables summarize typical reaction conditions for common iodination methods that can be adapted for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific experimental setup.
Table 1: Appel Reaction Conditions for Iodination of Alcohols
| Parameter | Condition |
| Reagents | Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Typical Molar Ratios (Alcohol:PPh₃:I₂:Imidazole) | 1 : 1.5 : 1.5 : 3 |
| Reaction Time | 1 - 16 hours |
| Workup | Quench with aq. Na₂S₂O₃, extraction, and purification |
Table 2: Finkelstein Reaction Conditions (from a Tosylate)
| Parameter | Condition |
| Reactant | 2-methyl-2-penten-5-yl tosylate |
| Reagent | Sodium Iodide (NaI) or Potassium Iodide (KI) |
| Solvent | Acetone or Dimethylformamide (DMF) |
| Temperature | Room temperature to reflux |
| Typical Molar Ratios (Tosylate:NaI) | 1 : 1.5 - 3 |
| Reaction Time | 2 - 24 hours |
| Workup | Filtration of precipitated salts, extraction, and purification |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Appel Reaction [4][6]
-
To a solution of triphenylphosphine (1.5 eq.) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.5 eq.) portion-wise.
-
Stir the mixture at 0 °C for 15-30 minutes until a yellow precipitate of the phosphonium salt forms.
-
Add imidazole (3 eq.).
-
Slowly add a solution of 2-methyl-2-penten-5-ol (1 eq.) in dry DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via Tosylation and Finkelstein Reaction
Step A: Tosylation of 2-methyl-2-penten-5-ol
-
Dissolve 2-methyl-2-penten-5-ol (1 eq.) in dry pyridine or DCM at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring by TLC.
-
Pour the reaction mixture into cold water and extract with diethyl ether or DCM.
-
Wash the combined organic layers with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate.
Step B: Finkelstein Reaction [7][8][9]
-
Dissolve the crude 2-methyl-2-penten-5-yl tosylate (1 eq.) in acetone.
-
Add sodium iodide (NaI) (1.5 - 3 eq.).
-
Heat the mixture to reflux and stir for 2-24 hours, monitoring by TLC. A white precipitate of sodium tosylate should form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. byjus.com [byjus.com]
- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 9. Finkelstein Reaction [unacademy.com]
- 10. Finkelstein Reaction [organic-chemistry.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Synthesis of 5-iodo-2-methyl-2-pentene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-iodo-2-methyl-2-pentene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: this compound, a primary allylic iodide, is typically synthesized from its corresponding alcohol, 4-methylpent-3-en-1-ol. The conversion of the primary alcohol to the iodide is a standard transformation. A widely used method for this conversion under mild conditions is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂).[1][2][3]
Q2: What are the main challenges in this synthesis?
A2: The primary challenges include:
-
Side reactions: Formation of byproducts such as triphenylphosphine oxide (in the case of the Appel reaction) which can be difficult to separate from the desired product.
-
Product instability: Allylic iodides can be unstable and may decompose upon prolonged exposure to light or heat.
-
Purification: Complete removal of reagents and byproducts to obtain high-purity this compound can be challenging.
Q3: How can I confirm the identity and purity of the synthesized this compound?
A3: Standard analytical techniques can be used for characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify functional groups and confirm the absence of the hydroxyl group from the starting material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Incomplete reaction. 2. Decomposition of the product during workup or purification. 3. Impure or wet reagents/solvents. | 1. Increase reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Perform the workup and purification at low temperatures and protect the product from light. Use a rotary evaporator with a water bath at room temperature or below for solvent removal. 3. Ensure all reagents are of high purity and solvents are anhydrous. |
| Presence of a significant amount of unreacted 4-methylpent-3-en-1-ol | 1. Insufficient amount of iodinating agent (e.g., PPh₃/I₂). 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of the iodinating reagents. 2. Extend the reaction time and monitor for the disappearance of the starting material. |
| Difficulty in removing triphenylphosphine oxide byproduct | 1. Triphenylphosphine oxide is often a crystalline solid that can co-precipitate or be difficult to separate chromatographically due to similar polarity to the product in some solvent systems. | 1. After the reaction, precipitate the bulk of the triphenylphosphine oxide by adding a non-polar solvent like pentane or hexane and filter. 2. For remaining traces, perform column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate gradient). |
| Formation of multiple spots on TLC or peaks in GC, other than product and starting material | 1. Isomerization of the double bond. 2. Elimination reactions leading to diene formation. | 1. Maintain a low reaction temperature to minimize isomerization. 2. Use mild reaction conditions and avoid strong bases during workup. |
| Product appears dark or discolored | 1. Decomposition of the allylic iodide, releasing free iodine. | 1. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) and protected from light. 2. If discoloration occurs during workup, wash the organic layer with a dilute solution of sodium thiosulfate to remove free iodine. |
Experimental Protocol: Appel Reaction for this compound Synthesis
This protocol describes the synthesis of this compound from 4-methylpent-3-en-1-ol using the Appel reaction.
Materials:
-
4-methylpent-3-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Pentane or Hexane
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add iodine (1.2 eq.) portion-wise to the stirred solution. The mixture will turn dark brown.
-
Add a solution of 4-methylpent-3-en-1-ol (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
To the crude product, add cold pentane or hexane to precipitate the triphenylphosphine oxide. Filter off the solid.
-
Concentrate the filtrate and purify the resulting oil by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to afford pure this compound.
Visualizations
Caption: Mechanism of the Appel reaction for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 5-iodo-2-methyl-2-pentene
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-iodo-2-methyl-2-pentene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in the purification of this compound stem from its potential instability and the presence of closely related impurities. Vinyl iodides can be sensitive to heat and light, potentially leading to decomposition.[1] Common impurities may include unreacted starting materials, isomeric byproducts, and products of side reactions such as dehydrohalogenation.
Q2: What are the most common impurities found in crude this compound?
Common impurities can include:
-
Starting Materials: Residual 2-methyl-2-pentene or the corresponding alcohol/halide if synthesized via substitution.
-
Isomeric Byproducts: Positional isomers of the iodoalkene may form depending on the synthetic route.
-
Dehydrohalogenation Products: Elimination of HI can lead to the formation of dienes.[2][3]
-
Solvent and Reagent Residues: Residual solvents (e.g., acetone from a Finkelstein reaction) and unreacted iodinating agents.[4][5][6][7][8]
Q3: How can I minimize the decomposition of this compound during purification?
To minimize decomposition, it is crucial to:
-
Avoid High Temperatures: Use reduced pressure for distillation to lower the boiling point.
-
Protect from Light: Use amber glassware or wrap equipment in aluminum foil.[4]
-
Work Under Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Limit Exposure to Air: Handle the compound efficiently to minimize contact with oxygen.
Q4: What are the recommended storage conditions for purified this compound?
Store the purified compound in a tightly sealed container, preferably under an inert atmosphere. It should be kept in a cool, dark place to prevent degradation.[4]
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Solution |
| Product is decomposing in the distillation flask (darkening of the solution). | The distillation temperature is too high, causing thermal decomposition. | Use a vacuum pump to perform the distillation under reduced pressure. This will lower the boiling point of the compound. Ensure the heating mantle is not set to an excessively high temperature. |
| Poor separation of the product from impurities. | The boiling points of the product and impurities are very close. | Use a fractionating column to increase the efficiency of the separation.[9][10][11][12] A longer column or one with a more efficient packing material can improve resolution. |
| The product co-distills with the solvent. | The boiling point of the product is close to that of the solvent at the pressure used. | Ensure the bulk of the solvent is removed via rotary evaporation before attempting fractional distillation. Choose a distillation pressure that maximizes the boiling point difference. |
Chromatography Issues
| Problem | Possible Cause | Solution |
| Product streaks on the TLC plate or column. | The compound may be too polar for the chosen solvent system, or it could be degrading on the silica gel. | Adjust the polarity of the eluent. If degradation is suspected, consider using a less acidic stationary phase like alumina, or deactivating the silica gel with a small amount of a neutral amine (e.g., triethylamine) in the eluent. |
| Poor separation of the product from a non-polar impurity. | The eluent is too polar, causing both compounds to move too quickly up the column. | Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. |
| The product does not elute from the column. | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. Ensure the compound is not irreversibly binding to the stationary phase. |
Experimental Protocols
General Protocol for Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Crude Material: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Vacuum: Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point for this compound under the applied pressure. The boiling point is approximately 62-63 °C at 13 Torr.
-
Analysis: Analyze the collected fractions for purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel or another suitable stationary phase using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) if necessary.
-
Fraction Collection: Collect small fractions in test tubes or vials.
-
TLC Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Logical relationship of impurities and challenges in purification.
Caption: General experimental workflow for purification.
References
- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 2. Key Notes on Dehydrohalogenation and Related Reactions [unacademy.com]
- 3. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Finkelstein Reaction [unacademy.com]
- 6. byjus.com [byjus.com]
- 7. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Degradation of 5-iodo-2-methyl-2-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 5-iodo-2-methyl-2-pentene. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
-
Elimination Reaction (Dehydroiodination): The removal of a proton and the iodide ion to form dienes. Given the structure, this is a highly probable pathway, especially in the presence of a base.[1][2][3]
-
Oxidative Cleavage: The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis), which would break the molecule into smaller carbonyl compounds.[4][5][6][7][8]
-
Epoxidation: The double bond can react with peroxy acids to form an epoxide, a three-membered ring containing oxygen.[9][10]
-
Hydrolysis: The carbon-iodine bond can undergo hydrolysis, where the iodine atom is replaced by a hydroxyl group, forming an alcohol. This reaction can occur via an SN1 mechanism due to the tertiary nature of the alkyl halide.[11][12][13]
-
Biodegradation: Certain microorganisms are capable of degrading alkenes and halogenated hydrocarbons.[14][15][16][17][18][19][20] The degradation would likely proceed through initial oxidation of the double bond or dehalogenation.
-
Photolytic Degradation: Alkyl iodides can undergo photolysis, where UV light can cleave the carbon-iodine bond to form radical species, initiating further degradation reactions.[21]
Q2: What analytical techniques are most suitable for monitoring the degradation of this compound and its products?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique due to the volatility of the parent compound and its likely degradation products.[22][23][24][25] High-Performance Liquid Chromatography (HPLC) could also be used, particularly for less volatile or thermally sensitive degradation products. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are excellent for structural elucidation of degradation products.[26]
Q3: Are there any known safety concerns when handling this compound and its degradation products?
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of this compound degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column. 2. Column overloading. 3. Inappropriate injection temperature. | 1. Use a deactivated liner and column; replace the septum.[27] 2. Dilute the sample.[23] 3. Optimize the injector temperature. |
| Ghost Peaks | 1. Contamination from a previous injection (carryover). 2. Septum bleed. 3. Contaminated carrier gas. | 1. Run a solvent blank after each sample injection. 2. Use a high-quality, low-bleed septum. 3. Ensure high-purity carrier gas and use gas purifiers. |
| Baseline Noise or Drift | 1. Column bleed at high temperatures. 2. Contaminated detector. 3. Leaks in the system. | 1. Condition the column properly; use a low-bleed column. 2. Clean the ion source. 3. Perform a leak check.[28] |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow rate. 2. Changes in column temperature. 3. Column degradation. | 1. Check for leaks and ensure a stable gas supply. 2. Verify oven temperature stability. 3. Replace the column if it's old or has been subjected to harsh conditions. |
| Low MS Sensitivity | 1. Dirty ion source. 2. Air leak in the MS vacuum system. 3. Low sample concentration. | 1. Clean the ion source, lens, and quadrupole. 2. Check for leaks, especially around the transfer line and seals.[28] 3. Concentrate the sample or inject a larger volume if possible.[29] |
Sample Preparation
| Problem | Possible Cause(s) | Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation. 3. Evaporation of volatile analytes. | 1. Optimize the extraction solvent and technique (e.g., LLE, SPE).[22] 2. Minimize sample exposure to high temperatures and light. 3. Keep samples chilled and sealed; use a gentle concentration method like nitrogen blowdown.[29] |
| Sample Contamination | 1. Impure solvents or reagents. 2. Contaminated glassware. 3. Cross-contamination between samples. | 1. Use high-purity, GC-grade solvents. 2. Thoroughly clean and rinse all glassware. 3. Use fresh pipette tips for each sample and handle samples carefully. |
Experimental Protocols
Protocol 1: Monitoring Degradation by Ozonolysis via GC-MS
Objective: To identify the carbonyl products from the oxidative cleavage of the double bond in this compound.
Methodology:
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a gas dispersion tube. Cool the solution to -78°C using a dry ice/acetone bath.[7]
-
Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by TLC or the appearance of a blue color, indicating excess ozone.[5]
-
Workup: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide or zinc dust and water) to quench the ozonide intermediate.[4]
-
Sample Preparation for GC-MS: Extract the reaction mixture with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.[29] Dilute an aliquot of the concentrated sample with a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.[23]
-
GC-MS Analysis: Inject the prepared sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the expected products. The mass spectrometer should be operated in full scan mode to identify the degradation products based on their mass spectra.
Protocol 2: Analysis of Dehydroiodination Products
Objective: To identify the diene products formed from the elimination of HI from this compound.
Methodology:
-
Reaction: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol). Add a non-nucleophilic base (e.g., potassium tert-butoxide) and stir the reaction at room temperature or with gentle heating.[2]
-
Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction with water and extract the products with a low-boiling organic solvent (e.g., diethyl ether).
-
Sample Preparation: Wash the organic extract with brine, dry it over anhydrous magnesium sulfate, and carefully concentrate the solvent.
-
Analysis: Analyze the resulting product mixture by GC-MS to identify the isomeric dienes formed.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. byjus.com [byjus.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. Video: Elimination Reactions [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 7. Ozonolysis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aceorganicchem.com [aceorganicchem.com]
- 10. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. praxilabs.com [praxilabs.com]
- 13. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 14. Anaerobic 1-Alkene Metabolism by the Alkane- and Alkene-Degrading Sulfate Reducer Desulfatibacillum aliphaticivorans Strain CV2803T - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodegradation of halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US4713343A - Biodegradation of halogenated aliphatic hydrocarbons - Google Patents [patents.google.com]
- 19. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Enzymes and genes involved in aerobic alkane degradation [frontiersin.org]
- 21. Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 22. Sample preparation GC-MS [scioninstruments.com]
- 23. uoguelph.ca [uoguelph.ca]
- 24. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
- 26. ijmr.net.in [ijmr.net.in]
- 27. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 28. books.rsc.org [books.rsc.org]
- 29. organomation.com [organomation.com]
common impurities in commercial 5-iodo-2-methyl-2-pentene
Technical Support Center: 5-Iodo-2-methyl-2-pentene
Welcome to the technical support center for commercial this compound. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
A1: Commercial this compound may contain several impurities stemming from its synthesis, storage, and handling. While a definitive list is dependent on the specific manufacturing process, common impurities can be inferred from the general chemistry of alkyl iodides. These include:
-
Residual Starting Materials: Unreacted precursors from the synthesis process.
-
Isomeric Impurities: Positional isomers of the main compound.
-
Decomposition Products: Alkyl iodides can be sensitive to light and heat, potentially leading to the formation of iodine and various organic decomposition products.
-
Solvent Residues: Trace amounts of solvents used during synthesis and purification.
-
Oxidation Products: Exposure to air can lead to the formation of small amounts of corresponding alcohols or other oxygenated species.
Q2: How can I assess the purity of my this compound sample?
A2: The most effective method for assessing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This technique separates the volatile components of the sample and provides mass spectra for their identification. For a detailed procedure, please refer to the "Experimental Protocols" section below. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities.
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A3: Yes, impurities can significantly impact a reaction's outcome. For instance, nucleophilic impurities can compete with your intended reagent, while coordinating impurities can poison a catalyst. If you suspect impurities are affecting your experiment, we recommend running a purity check on your starting material. The troubleshooting guide below provides a systematic approach to diagnosing such issues.
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot common problems that may be related to the quality of your this compound.
Issue 1: Low or No Reaction Yield
If you are experiencing lower than expected or no yield in your reaction, consider the following troubleshooting workflow:
Issue 2: Formation of Unexpected Side Products
The presence of unexpected side products can often be traced back to reactive impurities in the starting material.
Potential Impurities and Their Impact
| Impurity Type | Potential Side Reactions | Recommended Action |
| Isomeric Impurities | Formation of isomeric products that may be difficult to separate from the desired product. | Purify the starting material using fractional distillation or preparative chromatography. |
| Residual Iodine | Can participate in radical reactions or act as a Lewis acid, catalyzing unwanted side reactions. | Wash the organic material with a solution of sodium thiosulfate to remove free iodine. |
| Decomposition Products | May introduce a variety of reactive functional groups leading to a complex mixture of side products. | Store the reagent properly (cool, dark, inert atmosphere) and purify before use if decomposition is suspected. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound purity.[1][2][3]
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as hexane or ethyl acetate.
-
Ensure the solvent used does not co-elute with the analyte or any expected impurities.
2. GC-MS Instrumentation and Conditions:
-
GC System: A standard gas chromatograph equipped with a capillary column suitable for separating non-polar to semi-polar compounds (e.g., a DB-5ms or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: A mass spectrometer operating in electron ionization (EI) mode.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze any additional peaks by comparing their mass spectra with library databases (e.g., NIST) to tentatively identify impurities.
-
Calculate the relative percentage of each component based on peak area to estimate the purity of the sample.
Logical Relationships Diagram
The following diagram illustrates the relationship between the quality of the starting material and the potential experimental outcomes.
References
strategies to prevent the decomposition of 5-iodo-2-methyl-2-pentene
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the decomposition of 5-iodo-2-methyl-2-pentene. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to two main decomposition pathways:
-
Elimination (Dehydroiodination): This is often the major decomposition pathway, especially when exposed to bases, heat, or certain solvents. The reaction involves the removal of a hydrogen atom and the iodine atom from adjacent carbon atoms, leading to the formation of a conjugated diene (2-methyl-1,3-pentadiene).[1][2][3]
-
Nucleophilic Substitution: In the presence of nucleophiles, the iodide ion can be replaced, leading to the formation of other compounds. For example, reaction with water can lead to the corresponding alcohol.[1]
Q2: Why is this compound particularly unstable?
A2: The instability of this compound arises from its structure as a tertiary allylic iodide. The carbon-iodine bond is relatively weak, and the tertiary nature of the substrate favors both elimination and SN1-type substitution reactions due to the formation of a stable tertiary carbocation intermediate.[4] The allylic position of the iodine atom further enhances its reactivity.
Q3: What are the visible signs of decomposition?
A3: Decomposition of this compound is often indicated by a change in color. The release of iodine (I₂) as a byproduct of decomposition can cause the compound to turn yellow, brown, or even violet. The formation of a precipitate or a change in the solution's pH may also indicate degradation.
Q4: How should I properly store this compound to minimize decomposition?
A4: To minimize decomposition during storage, this compound should be:
-
Stored at low temperatures: Refrigeration (-4°C to -20°C) is highly recommended.
-
Protected from light: Store in an amber or opaque vial to prevent light-induced decomposition.
-
Stored under an inert atmosphere: Displace air with an inert gas like argon or nitrogen to prevent oxidation.
-
Stored in the absence of moisture: Use a desiccator or ensure the container is tightly sealed to prevent hydrolysis.
-
Stabilized: Consider the addition of a stabilizing agent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound has turned yellow/brown upon storage. | Exposure to light, heat, or air leading to the formation of I₂. | Store the compound in a cool, dark place under an inert atmosphere. For purification of discolored material, consider passing it through a short plug of activated alumina or washing with a dilute solution of sodium thiosulfate to remove free iodine. |
| Low yield in a reaction using this compound. | Decomposition of the starting material before or during the reaction. Presence of basic impurities in the reaction mixture. | Confirm the purity of the this compound before use. Ensure all reagents and solvents are pure and dry. Use non-basic conditions if possible. If a base is required, consider using a non-nucleophilic, sterically hindered base. |
| Formation of a diene byproduct. | Elimination reaction is favored. | Use a non-polar, aprotic solvent. Keep the reaction temperature as low as possible. Avoid strong, concentrated bases.[1][2] |
| Formation of an alcohol byproduct. | Nucleophilic substitution by water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude moisture. |
Experimental Protocols
Protocol 1: Stabilization of this compound for Storage
Objective: To prevent the decomposition of this compound during long-term storage.
Materials:
-
This compound
-
Copper powder or silver wire[5]
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Place a small amount of copper powder or a small piece of silver wire at the bottom of a clean, dry amber glass vial.
-
Add the this compound to the vial.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.
-
Securely seal the vial with the PTFE-lined cap.
-
Wrap the cap with paraffin film for an extra seal.
-
Store the vial in a refrigerator at or below -4°C.
Protocol 2: General Handling for Reactions
Objective: To minimize decomposition of this compound during a chemical reaction.
Procedure:
-
Use oven-dried glassware and allow it to cool to room temperature under a stream of inert gas.
-
Use anhydrous solvents.
-
If possible, add the this compound to the reaction mixture at a low temperature (e.g., 0°C or -78°C).
-
Maintain the reaction under an inert atmosphere throughout the entire process.
-
If a base is necessary, opt for a non-nucleophilic base and add it slowly at a low temperature.
-
Monitor the reaction progress closely to avoid unnecessarily long reaction times.
Visualizing Decomposition and Prevention
Caption: Decomposition pathways of this compound.
Caption: Key strategies for preventing decomposition.
References
Technical Support Center: Refining the Workup Procedure for 5-iodo-2-methyl-2-pentene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedures for reactions involving 5-iodo-2-methyl-2-pentene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the workup of reactions involving this compound?
A1: The primary challenges stem from the lability of the allylic iodide functionality. Key issues include:
-
Instability: Allylic iodides can be sensitive to acidic and basic conditions, as well as prolonged exposure to light, which can lead to decomposition.
-
Side Reactions: The presence of unreacted starting material or byproducts from side reactions such as Wurtz coupling in Grignard reactions can complicate purification.[1][2][3][4][5][6]
-
Product Volatility: Depending on the reaction, the resulting product may be volatile, requiring careful handling during solvent removal.
Q2: How can I monitor the progress of a reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. For visualization, several techniques can be employed:
-
UV Light: If the product or starting material is UV active (e.g., contains aromatic rings), visualization under a UV lamp is a non-destructive first step.[7][8][9]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[7][8][9][10][11] This method is particularly useful for unsaturated compounds.
-
Permanganate Stain: A potassium permanganate stain is effective for visualizing compounds with double bonds, which will appear as yellow spots on a purple background.
-
Phosphomolybdic Acid (PMA) Stain: This is a good general stain that can visualize a wide range of organic compounds, often as dark blue or green spots upon heating.[9]
Q3: What are some general precautions to take during the workup of this compound reactions?
A3: To minimize product loss and decomposition, consider the following precautions:
-
Minimize Exposure to Light: Protect the reaction and workup solutions from direct light to prevent iodine-catalyzed degradation.
-
Work Quickly: Allylic iodides can be unstable, so it is advisable to perform the workup and purification steps as efficiently as possible.
-
Use Anhydrous Conditions (where applicable): For moisture-sensitive reactions like the Grignard reaction, ensure all glassware and solvents are scrupulously dry to prevent quenching of the reagent.[2][12]
-
Degas Solvents: For palladium-catalyzed reactions like Suzuki and Heck couplings, degassing the solvents is crucial to prevent oxidation of the catalyst.
Troubleshooting Guides
Grignard Reaction Workup
Issue 1: Low yield of the desired alcohol and a significant amount of a hydrocarbon byproduct.
-
Possible Cause: Wurtz coupling, a common side reaction where two alkyl halides couple, may have occurred.[1][2][3][4][5][6] This is more prevalent with reactive halides like iodides.
-
Troubleshooting Steps:
-
Slow Addition: Add the this compound slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.
-
Temperature Control: Keep the reaction temperature low during reagent formation to disfavor the coupling reaction.[2]
-
Inert Atmosphere: Ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen.
-
Issue 2: The Grignard reaction fails to initiate.
-
Possible Cause: The magnesium surface may be coated with an oxide layer, preventing the reaction.
-
Troubleshooting Steps:
Issue 3: Formation of isomeric products.
-
Possible Cause: Allylic Grignard reagents can exist in equilibrium with their isomeric forms, leading to the formation of different regioisomers upon reaction with an electrophile.[15]
-
Troubleshooting Steps:
-
Reaction Conditions: The ratio of isomeric products can sometimes be influenced by the solvent, temperature, and the nature of the electrophile. A thorough literature search for similar systems is recommended.
-
Characterization: Carefully characterize the product mixture using techniques like NMR and GC-MS to identify the different isomers.
-
Suzuki Coupling Workup
Issue 1: Low yield of the coupled product and recovery of starting materials.
-
Possible Cause: Inefficient catalytic cycle, which could be due to several factors.
-
Troubleshooting Steps:
-
Catalyst Choice: While aryl iodides are generally reactive, the choice of palladium source and ligand is crucial. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often beneficial.
-
Base Selection: The base plays a critical role in the transmetalation step. Common bases include potassium carbonate, potassium phosphate, and cesium fluoride. The choice of base can significantly impact the reaction outcome.
-
Solvent and Water Content: The solvent system (e.g., dioxane, THF, DMF) and the amount of water can influence the reaction rate and yield. Optimization of the solvent mixture may be necessary.
-
Issue 2: Presence of homocoupled byproducts (biaryls from the boronic acid).
-
Possible Cause: This can occur if the palladium(II) precatalyst is not efficiently reduced to palladium(0) or if oxygen is present in the reaction mixture.
-
Troubleshooting Steps:
-
Use a Pd(0) Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling.
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove oxygen.
-
Heck Reaction Workup
Issue 1: Low conversion or formation of multiple products.
-
Possible Cause: The Heck reaction with allylic halides can be complex, and side reactions are possible.
-
Troubleshooting Steps:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Phosphine-free catalyst systems are sometimes employed.
-
Base: A suitable base, such as triethylamine or potassium carbonate, is required to neutralize the HX formed during the reaction.[16][17]
-
Temperature Control: The reaction temperature needs to be carefully controlled to promote the desired reaction pathway and minimize side reactions.
-
Issue 2: Difficulty in removing the palladium catalyst after the reaction.
-
Possible Cause: Palladium residues can be persistent and may require specific purification techniques.
-
Troubleshooting Steps:
-
Filtration: After the reaction, the mixture can be filtered through a pad of Celite to remove the heterogeneous palladium catalyst.
-
Aqueous Wash: Washing the organic layer with an aqueous solution of ammonium chloride or sodium sulfide can help to remove residual palladium.
-
Chromatography: Column chromatography on silica gel is often effective in separating the product from the palladium catalyst and other impurities.
-
Data Presentation
Table 1: Comparison of Typical Workup Procedures
| Reaction Type | Quenching Agent | Extraction Solvent | Washing Solutions | Drying Agent |
| Grignard Reaction | Saturated aq. NH₄Cl or dilute HCl[12] | Diethyl ether | Saturated aq. NaHCO₃, brine[12] | Anhydrous Na₂SO₄ or MgSO₄ |
| Suzuki Coupling | Water | Ethyl acetate | Water, brine | Anhydrous Na₂SO₄ |
| Heck Reaction | Water or saturated aq. NH₄Cl | Ethyl acetate | Water, brine | Anhydrous Na₂SO₄ |
Experimental Protocols
General Aqueous Workup Protocol
A standard aqueous workup is a common procedure to separate the desired organic product from water-soluble impurities.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add the appropriate quenching agent (see Table 1) to neutralize any reactive species.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and enough water to dissolve the inorganic salts.
-
Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with the appropriate aqueous solutions (see Table 1) to remove acidic or basic impurities. A final wash with brine helps to remove residual water.
-
Drying: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and allow it to stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Mandatory Visualization
Below are diagrams illustrating key experimental workflows and logical relationships for troubleshooting.
References
- 1. adichemistry.com [adichemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wurtz Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. organic chemistry - Allylic Rearrangement in formation of Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in Reactions with 5-iodo-2-methyl-2-pentene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving 5-iodo-2-methyl-2-pentene. The primary focus is on palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where such issues are prevalent.
Troubleshooting Guides
Issue: Reaction Stalls or Low Conversion Rate
If your reaction with this compound is showing little to no conversion, or if it has stalled after an initial period of reactivity, consider the following troubleshooting steps. The most likely cause is deactivation of the palladium catalyst by iodide poisoning.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low reaction conversion.
Detailed Steps:
-
Increase Catalyst Loading: For difficult reactions, a low catalyst loading may not be sufficient. Consider increasing the catalyst loading from a typical 1-5 mol% up to 10 mol% for initial screening experiments.
-
Modify Ligand and Ligand/Palladium Ratio:
-
Ligand Type: If using standard phosphine ligands like triphenylphosphine, consider switching to more robust and electron-rich ligands. Buchwald phosphines, such as XPhos, have shown success in mitigating issues with aryl iodides.
-
Ligand Ratio: The ratio of ligand to palladium can be critical. While excess ligand can sometimes stabilize the catalyst, in Heck reactions, high ligand-to-palladium ratios can also inhibit the reaction. Experiment with ratios from 1:1 to 4:1 (ligand:Pd).
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at a lower temperature, consider increasing it. For many Heck reactions, temperatures between 80-140°C are effective.
-
Solvent: Ensure your solvent is dry and deoxygenated. Consider switching to a higher-boiling polar aprotic solvent like NMP or DMAc if solubility or temperature is an issue.
-
Base: The choice and amount of base are crucial. Ensure the base is strong enough and present in sufficient quantity (typically 1.5-2 equivalents) to neutralize the HI generated during the reaction.
-
-
Consider Catalyst Regeneration: If you suspect the catalyst has been poisoned, it may be possible to regenerate it after the reaction. See the detailed protocol below.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst deactivating when using this compound?
A1: The most common cause of deactivation is iodide poisoning . Iodide anions (I⁻), generated during the oxidative addition step of the catalytic cycle, are soft ligands that can form strong bonds with the soft palladium metal center.[1] This strong coordination can lead to the formation of inactive palladium-iodide species, such as iodide-bridged palladium dimers, which are catalytically inactive and can precipitate out of the reaction mixture.[1] This effectively removes the active catalyst from the catalytic cycle, leading to a stalled or incomplete reaction.
Mechanism of Iodide Poisoning
Caption: The process of iodide poisoning of a palladium catalyst.
Q2: Are there other reasons my catalyst might be deactivating?
A2: Yes, other common deactivation mechanisms for palladium catalysts include:
-
Sintering or Agglomeration: At high temperatures, small palladium nanoparticles can grow into larger, less active particles, reducing the available surface area for catalysis.
-
Coke Deposition: Organic side products can decompose and form carbonaceous deposits ("coke") on the catalyst surface, blocking active sites.
-
Leaching: The palladium may leach from its support (if using a heterogeneous catalyst) into the solution, where it can then aggregate and deactivate.
Q3: Should I use an iodo- or bromo- analog of my substrate?
A3: While the C-I bond is generally more reactive than the C-Br bond in oxidative addition, the subsequent poisoning by iodide can be problematic.[1] If you are experiencing significant deactivation issues with this compound, and a bromo-analog is available, it may be a better choice as bromide is a less potent poison for palladium catalysts.
Q4: Can I prevent iodide poisoning?
A4: While complete prevention is difficult, you can mitigate the effects:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can stabilize the palladium center and promote the desired catalytic steps over the formation of inactive iodide complexes.
-
Additives: In some cases, additives that can sequester iodide ions have been used, though this is highly reaction-dependent.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes reduce the rate of deactivation.
Data Presentation
The following table provides a qualitative summary of the expected performance of a standard palladium catalyst under different conditions in a Heck-type reaction with an iodoalkene.
| Catalyst State | Catalyst Loading (mol%) | Expected Conversion | Key Observations |
| Fresh Catalyst | 1-2 | High | Initial reaction rate is fast. |
| Poisoned Catalyst | 1-2 | Low to None | Reaction stalls after a short period or does not start. |
| Fresh Catalyst | 5-10 | Very High | Higher loading can compensate for some deactivation. |
| Regenerated Catalyst | 1-2 | Moderate to High | Activity is often partially or fully restored. |
Experimental Protocols
Protocol: General Procedure for a Heck Reaction with this compound
This is a general starting point and may require optimization.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Reagent Addition: Add the solvent (e.g., DMF, 0.1 M), followed by this compound (1 equivalent) and the alkene coupling partner (1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol is adapted from general procedures for reactivating palladium catalysts and may require optimization for your specific system.
-
Catalyst Recovery: After the reaction, filter the reaction mixture to recover the solid Pd/C catalyst.
-
Solvent Wash: Wash the recovered catalyst sequentially with:
-
The reaction solvent (e.g., DMF) to remove residual organic compounds.
-
Deionized water until the washings are neutral.
-
An alcohol (e.g., ethanol or methanol) to remove water.
-
-
Alkaline Wash (Optional, for removing strongly adsorbed species):
-
Prepare a dilute aqueous solution of a base (e.g., 0.1 M Na₂CO₃).
-
Slurry the catalyst in the basic solution and stir at an elevated temperature (e.g., 60-80 °C) for 1-2 hours.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Activation (Optional): If the catalyst was significantly oxidized, a reduction step may be necessary. This typically involves heating the catalyst under a hydrogen atmosphere, but this should be done with extreme caution due to the pyrophoric nature of dry Pd/C in the presence of hydrogen. For most lab-scale regenerations, the washing and drying steps are sufficient.
Note: Always handle dry palladium on carbon with care, as it can be pyrophoric, especially after use in hydrogenation reactions. It is often safer to handle the catalyst while it is still damp with a solvent.
References
Validation & Comparative
Reactivity Face-Off: 5-Iodo-2-Methyl-2-Pentene vs. 5-Bromo-2-Methyl-2-Pentene
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of synthetic organic chemistry, the choice of starting material is paramount to the success of a reaction. For drug development professionals and researchers engaged in the synthesis of complex molecules, understanding the nuanced reactivity of analogous compounds is critical for optimizing reaction conditions and achieving desired outcomes. This guide provides a detailed comparison of the reactivity of 5-iodo-2-methyl-2-pentene and its bromo analog, 5-bromo-2-methyl-2-pentene. While direct comparative kinetic data for these specific molecules is not extensively published, this guide leverages well-established principles of physical organic chemistry to predict and explain their relative reactivity in common organic transformations.
Executive Summary
The primary determinant of the reactivity difference between this compound and 5-bromo-2-methyl-2-pentene lies in the nature of the carbon-halogen bond. The carbon-iodine bond is longer and weaker than the carbon-bromine bond, making iodide a better leaving group. Consequently, This compound is expected to be more reactive than 5-bromo-2-methyl-2-pentene in both nucleophilic substitution and elimination reactions. This heightened reactivity can lead to faster reaction rates and may allow for milder reaction conditions.
Comparative Reactivity Data (Predicted)
The following tables summarize the predicted relative reactivity of the two compounds in common reaction types. The data is presented based on established principles of leaving group ability, where iodide is superior to bromide.[1][2][3][4][5]
Table 1: Predicted Relative Rates of Nucleophilic Substitution (SN2)
| Substrate | Nucleophile | Solvent | Relative Rate (Predicted) |
| 5-Bromo-2-methyl-2-pentene | NaN3 | Acetone | 1 |
| This compound | NaN3 | Acetone | >1 (Significantly Faster) |
Table 2: Predicted Relative Rates of Solvolysis (SN1)
| Substrate | Nucleophile/Solvent | Relative Rate (Predicted) |
| 5-Bromo-2-methyl-2-pentene | Ethanol | 1 |
| This compound | Ethanol | >1 (Significantly Faster) |
Table 3: Predicted Relative Rates of Elimination (E2)
| Substrate | Base | Solvent | Relative Rate (Predicted) |
| 5-Bromo-2-methyl-2-pentene | Potassium tert-butoxide | tert-Butanol | 1 |
| This compound | Potassium tert-butoxide | tert-Butanol | >1 (Significantly Faster) |
Reaction Pathways and Mechanistic Considerations
Both this compound and its bromo analog are primary allylic halides. This structural feature allows them to undergo substitution and elimination reactions through various mechanisms.
References
Validating the Molecular Structure of 5-iodo-2-methyl-2-pentene: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of safe and effective drug design. For a halogenated alkene such as 5-iodo-2-methyl-2-pentene, a molecule with potential applications as a synthetic intermediate, unambiguous structural validation is paramount. This guide provides a comparative analysis of X-ray crystallography, the definitive method for solid-state structure determination, against a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method's principles, experimental protocols, and the nature of the data they provide are detailed to assist researchers in selecting the most appropriate analytical strategy.
Method Comparison: A Head-to-Head Analysis
The choice of analytical technique for structural validation is often dictated by the sample's physical state, the desired level of structural detail, and available resources. While X-ray crystallography offers unparalleled detail for crystalline solids, spectroscopic methods provide invaluable information for both liquid and solid samples, often with less demanding sample preparation.
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2][3] | High-quality single crystal (typically >0.1 mm in all dimensions).[4] | Provides the absolute and unambiguous molecular structure in the solid state.[2] | Requires a suitable single crystal, which can be challenging to grow.[4][5] Does not provide information about the molecule's behavior in solution. |
| NMR Spectroscopy | Detailed information about the molecular skeleton, including the chemical environment of individual atoms (chemical shift), connectivity (spin-spin coupling), and stereochemistry.[6][7][8] | Sample dissolved in a deuterated solvent. | Non-destructive technique that provides rich structural information in solution, reflecting the molecule's state in a more biologically relevant medium. | Spectra can be complex and require expertise for interpretation. Less sensitive than mass spectrometry. |
| Mass Spectrometry | Precise molecular weight and elemental composition (High-Resolution MS).[9] Fragmentation patterns offer clues about the molecular structure.[9][10] | Small amount of sample, can be solid, liquid, or in solution. | Extremely high sensitivity, capable of detecting trace amounts of material. Provides definitive molecular formula. | Provides limited information on stereochemistry and connectivity. Fragmentation can be complex to interpret.[10] |
| Infrared Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[11][12][13] | Can be used with solid, liquid, or gas samples. | Fast, simple, and non-destructive. Excellent for confirming the presence or absence of key functional groups.[14] | Provides limited information about the overall molecular skeleton. The "fingerprint region" can be complex and difficult to interpret.[13] |
Predicted Spectroscopic and Crystallographic Data for this compound
While no specific experimental data for the X-ray crystallography of this compound is publicly available, we can predict the expected outcomes from various analytical techniques based on its known structure and data from analogous compounds.
Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton (¹H) Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~5.1 | Triplet (t) | 1H | =CH- |
| b | ~3.2 | Triplet (t) | 2H | -CH₂-I |
| c | ~2.5 | Quartet (q) | 2H | =C-CH₂- |
| d | ~1.7 | Singlet (s) | 3H | =C(CH₃)- |
| e | ~1.6 | Singlet (s) | 3H | =C(CH₃)- |
| Carbon (¹³C) Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | ~135 | C2 |
| 2 | ~125 | C3 |
| 3 | ~40 | C4 |
| 4 | ~25 | C1 |
| 5 | ~23 | C6 |
| 6 | ~6 | C5 |
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Interpretation |
| 210 | [M]⁺, Molecular ion |
| 127 | [I]⁺ |
| 83 | [M-I]⁺, Loss of iodine radical |
| 69 | [C₅H₉]⁺ |
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration |
| ~3050 | =C-H stretch |
| ~2950-2850 | C-H stretch (sp³) |
| ~1670 | C=C stretch |
| ~1450 | C-H bend (CH₂) |
| ~1375 | C-H bend (CH₃) |
| ~500-600 | C-I stretch |
Table 4: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95 |
| Volume (ų) | 845 |
| Z | 4 |
| R-factor | < 0.05 |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structural validation.
X-ray Crystallography
-
Crystal Growth : High-quality single crystals of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[5] A suitable solvent in which the compound is moderately soluble would be chosen.
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer.[4] The crystal is cooled (typically to 100 K) to reduce thermal motion and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is built into the electron density map and refined to best fit the experimental data.[3]
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition : The NMR tube is placed in the NMR spectrometer.[15] The magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.[16]
-
Data Processing : The acquired data is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The signals are integrated to determine the relative number of protons.
Mass Spectrometry
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For a volatile compound like this compound, this could be via direct injection or through a gas chromatograph (GC-MS).
-
Ionization : The sample molecules are ionized, typically using Electron Ionization (EI) or a softer technique like Chemical Ionization (CI).[9][17]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[18]
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : The salt plates are placed in the sample holder of an FTIR spectrometer.[14] An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency.
-
Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm⁻¹).
Visualizing the Workflow
The structural validation of a molecule like this compound is often a multi-faceted process, where data from different techniques are integrated to build a comprehensive picture.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound, as with any novel compound in a research and development pipeline, necessitates a rigorous and multi-pronged analytical approach. While X-ray crystallography stands as the gold standard for providing an unequivocal three-dimensional structure of a crystalline material, its application is contingent on the ability to produce high-quality single crystals. Spectroscopic methods, including NMR, MS, and IR, serve as powerful and often more readily accessible alternatives and complements. NMR provides detailed insights into the molecular framework in solution, mass spectrometry yields the exact molecular formula and fragmentation data, and infrared spectroscopy quickly confirms the presence of key functional groups. A comprehensive structural assignment is best achieved through the synergistic use of these techniques, ensuring a thorough understanding of the molecule's identity and properties.
References
- 1. excillum.com [excillum.com]
- 2. rigaku.com [rigaku.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. How To [chem.rochester.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. amherst.edu [amherst.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. community.wvu.edu [community.wvu.edu]
- 14. webassign.net [webassign.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pure.mpg.de [pure.mpg.de]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to Catalysts for Cross-Coupling with 5-iodo-2-methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions involving the sterically hindered vinyl iodide, 5-iodo-2-methyl-2-pentene. Due to the limited availability of direct experimental data for this specific substrate, this guide extrapolates from established protocols for structurally similar hindered vinylic and alkyl halides to provide a predictive comparison of catalyst performance. The information presented herein is intended to serve as a foundational resource for reaction optimization and catalyst selection in the synthesis of complex molecules incorporating the 2-methyl-2-pentenyl moiety.
Comparative Performance of Catalytic Systems
The following table summarizes the anticipated performance of different cross-coupling reactions with this compound based on data from analogous systems. The presented data are estimations and should be considered as starting points for experimental validation.
| Cross-Coupling Reaction | Catalyst System | Typical Nucleophile | Anticipated Yield (%) | Reaction Time (h) | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid | 60-80 | 12-24 | 80-110 | Ligand choice is crucial for overcoming steric hindrance. |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Alkene (e.g., styrene) | 50-70 | 16-24 | 100-120 | Regioselectivity can be a challenge with substituted alkenes. |
| Sonogashira | Cu₂O (ligand-free) | Terminal alkyne | 70-90[1] | 24 | 135[1] | High temperature required; offers a palladium-free alternative.[1] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Primary/Secondary Amine | 50-75 | 18-24 | 100-110 | Strong base required; substrate compatibility should be considered. |
Experimental Protocols
The following are detailed experimental protocols adapted from literature for cross-coupling reactions with sterically hindered halides, suggested as starting points for reactions with this compound.
Suzuki-Miyaura Coupling
This protocol is adapted from studies on palladium-catalyzed cross-coupling of hindered aryl and vinyl halides.
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and the arylboronic acid (1.5 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
This compound (1.0 equiv.) and anhydrous toluene (0.2 M) are added via syringe.
-
A solution of K₃PO₄ (2.0 equiv.) in deoxygenated water (1 M) is added.
-
The reaction mixture is stirred vigorously and heated to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Heck Coupling
This protocol is based on established methods for the Heck reaction of iodoalkenes.
Procedure:
-
In a sealed tube, Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and the alkene (e.g., styrene, 1.2 equiv.) are combined.
-
The tube is purged with argon.
-
This compound (1.0 equiv.), triethylamine (2.0 equiv.), and anhydrous DMF (0.2 M) are added.
-
The mixture is heated to 110 °C for 16-24 hours.
-
After cooling, the reaction mixture is diluted with diethyl ether and washed with 1 M HCl, saturated NaHCO₃, and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated.
-
Purification by flash chromatography affords the desired product.
Sonogashira Coupling (Copper-Catalyzed, Ligand-Free)
This protocol is adapted from a study on the copper-catalyzed cross-coupling of vinyl halides.[1]
Procedure:
-
To a screw-cap vial is added Cu₂O (10 mol%), Cs₂CO₃ (2.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
The vial is flushed with argon.
-
This compound (1.0 equiv.) and anhydrous DMF (0.1 M) are added.[1]
-
The vial is sealed and the mixture is stirred at 135 °C for 24 hours.[1]
-
After cooling, the reaction is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The product is purified by column chromatography.
Buchwald-Hartwig Amination
This protocol is extrapolated from general procedures for the Buchwald-Hartwig amination of aryl halides.
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOt-Bu (1.4 equiv.).
-
The tube is evacuated and backfilled with argon.
-
This compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous dioxane (0.2 M) are added.
-
The reaction is heated to 100 °C for 18-24 hours.
-
After cooling, the mixture is filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Visualizations
The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a workflow for catalyst comparison.
References
Regioselectivity in Reactions of 5-iodo-2-methyl-2-pentene: A Comparative Analysis
A comprehensive review of available data on the reactions of 5-iodo-2-methyl-2-pentene reveals a landscape where theoretical principles of organic chemistry can be readily applied, yet specific experimental data to quantify regioselectivity remains elusive in publicly accessible literature. This guide, intended for researchers, scientists, and drug development professionals, will therefore focus on the predicted regiochemical outcomes of key reaction types involving this substrate, supported by established principles and comparisons with analogous chemical systems. While quantitative data from direct experimentation on this compound is not available, this analysis provides a robust framework for predicting its chemical behavior.
Due to the structure of this compound, which features a primary alkyl iodide and a trisubstituted alkene, a variety of reactions can be envisioned. The primary competition in many cases will be between intermolecular nucleophilic substitution (SN2), elimination (E2), and, under appropriate conditions, intramolecular cyclization.
Intermolecular Reactions: Nucleophilic Substitution vs. Elimination
When this compound is subjected to nucleophilic or basic conditions, a competition between SN2 and E2 pathways is expected. The regioselectivity of the elimination reaction is a key consideration.
Predicted Regioselectivity in Elimination Reactions:
The E2 reaction of this compound can theoretically yield two different diene products: 2-methyl-1,4-pentadiene (Hofmann product) and 2-methyl-2,4-pentadiene (Zaitsev product). The formation of the Zaitsev product is generally favored with small, strong bases due to the formation of the more substituted, and thus more stable, conjugated diene system. Conversely, the use of a sterically hindered base, such as potassium tert-butoxide, would be expected to favor the formation of the less substituted and sterically more accessible Hofmann product.
| Reaction Type | Reagent | Predicted Major Product | Predicted Minor Product |
| E2 Elimination | Sodium Ethoxide (NaOEt) | 2-methyl-2,4-pentadiene (Zaitsev) | 2-methyl-1,4-pentadiene (Hofmann) |
| E2 Elimination | Potassium tert-butoxide (t-BuOK) | 2-methyl-1,4-pentadiene (Hofmann) | 2-methyl-2,4-pentadiene (Zaitsev) |
| SN2 Substitution | Sodium Cyanide (NaCN) | 6-cyano-2-methyl-2-pentene | - |
Experimental Protocol (Hypothetical): E2 Elimination with Sodium Ethoxide
-
Materials: this compound, sodium ethoxide, absolute ethanol.
-
Procedure: A solution of this compound in absolute ethanol would be added dropwise to a stirred solution of sodium ethoxide in absolute ethanol at a controlled temperature (e.g., 50-70 °C). The reaction progress would be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture would be quenched with water and the organic products extracted with a suitable solvent (e.g., diethyl ether). The organic layer would then be dried, concentrated, and the product ratio determined by GC analysis.
The logical workflow for predicting the outcome of an elimination reaction is outlined below:
Caption: Factors influencing the regioselectivity of E2 elimination.
Intramolecular Reactions: Cyclization Pathways
The structure of this compound is also amenable to intramolecular cyclization reactions, particularly under radical or organometallic-mediated conditions. The regioselectivity of such cyclizations would be governed by the relative stability of the resulting cyclic intermediates and products.
Predicted Regioselectivity in Radical Cyclization:
A 5-exo-trig cyclization is the kinetically favored pathway in radical cyclizations of 5-hexenyl radicals, according to Baldwin's rules. Therefore, treatment of this compound with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) would be expected to predominantly form a five-membered ring. The initial radical would form at the primary carbon, followed by attack on the internal double bond. This would lead to the formation of a (1,2-dimethylcyclopentyl)methyl radical, which upon quenching would yield 1,2-dimethyl-3-methylenecyclopentane or rearranged products.
The general workflow for a radical cyclization is depicted below:
Caption: Regioselectivity in the radical cyclization of this compound.
Experimental Protocol (Hypothetical): Radical Cyclization
-
Materials: this compound, tributyltin hydride (Bu3SnH), azobisisobutyronitrile (AIBN), benzene (or another suitable solvent).
-
Procedure: A solution of Bu3SnH and a catalytic amount of AIBN in benzene would be heated to reflux. A solution of this compound in benzene would then be added slowly over several hours. After the addition is complete, the mixture would be refluxed for an additional period to ensure complete reaction. The solvent would be removed under reduced pressure, and the crude product purified by chromatography to isolate and identify the cyclized products.
Conclusion
Validating the Reaction Mechanism of 5-iodo-2-methyl-2-pentene Through Byproduct Analysis: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, understanding the intricate pathways of a chemical reaction is paramount. The distribution of major products and the subtle presence of byproducts offer a window into the underlying reaction mechanism. This guide provides a comparative analysis of the potential reaction mechanisms for 5-iodo-2-methyl-2-pentene, focusing on how a detailed examination of byproducts can validate the predominant pathway.
Analysis of Competing Reaction Mechanisms
This compound is a primary alkyl halide. However, the presence of a nearby double bond introduces the possibility of allylic effects, potentially stabilizing carbocation intermediates. The primary nature of the substrate suggests a propensity for S(_N)2 reactions, while the potential for a relatively stable (secondary or even tertiary through rearrangement) carbocation could allow for S(_N)1 and E1 pathways. Furthermore, the use of a strong base can promote E2 reactions.[1][2][3] The competition between these four mechanisms—S(_N)1, S(_N)2, E1, and E2—is a key consideration in predicting the product distribution.
Caption: Competing reaction pathways for this compound.
Comparison of Predicted Products and Byproducts
The identity and relative quantities of the products and byproducts are direct consequences of the reaction mechanism. By carefully analyzing the reaction mixture, one can deduce the most likely pathway.
| Mechanism | Major Product(s) | Key Byproduct(s) | Rationale |
| S(_N)2 | 5-substituted-2-methyl-2-pentene | Minimal | A concerted, single-step reaction with a strong, non-bulky nucleophile leads to direct substitution with high yield and minimal side reactions.[1] |
| S(_N)1 | 5-substituted-2-methyl-2-pentene, 2-substituted-2-methyl-4-pentene (rearranged), 4-substituted-4-methyl-2-pentene (rearranged) | Elimination products (E1), racemized products if starting material is chiral | Involves a carbocation intermediate that can be attacked by the nucleophile. The initial primary carbocation is likely to rearrange to a more stable secondary or tertiary carbocation, leading to a mixture of substitution products.[4] |
| E2 | 2-methyl-1,4-pentadiene | Substitution product (S(_N)2) | A concerted, single-step elimination reaction favored by a strong, sterically hindered base. The least sterically hindered proton on the adjacent carbon is removed.[5][6] |
| E1 | 2-methyl-2,4-pentadiene (Zaitsev product), 2-methyl-1,4-pentadiene (Hofmann product) | Substitution products (S(_N)1), rearranged elimination products | Proceeds through a carbocation intermediate. Deprotonation can occur from adjacent carbons, with the more substituted (Zaitsev) product generally being the major product. Rearrangement of the carbocation can lead to other elimination products.[7] |
Experimental Design for Mechanism Validation
To validate a specific mechanism, the reaction conditions can be tailored to favor one pathway over the others. The subsequent analysis of the product distribution will provide evidence for the favored mechanism.
| Favored Mechanism | Nucleophile/Base | Solvent | Temperature | Expected Outcome |
| S(_N)2 | Strong, non-bulky nucleophile (e.g., NaCN, NaN(_3)) | Polar aprotic (e.g., DMSO, acetone) | Low to moderate | High yield of direct substitution product. |
| S(_N)1 | Weak nucleophile (e.g., H(_2)O, ROH) | Polar protic (e.g., ethanol, methanol) | Low to moderate | Mixture of substitution products, including rearranged products. |
| E2 | Strong, bulky base (e.g., t-BuOK, LDA) | Aprotic or corresponding alcohol | Moderate to high | High yield of the Hofmann elimination product. |
| E1 | Weak base (e.g., H(_2)O, ROH) | Polar protic (e.g., ethanol, methanol) | High | Mixture of Zaitsev and Hofmann elimination products, along with S(_N)1 products. |
Experimental Protocols for Byproduct Analysis
A systematic approach to byproduct analysis is crucial for obtaining reliable data to validate a reaction mechanism.
General Reaction Procedure
-
To a solution of this compound in the chosen solvent at the desired temperature, add the nucleophile or base.
-
Stir the reaction mixture for a predetermined time, monitoring the reaction progress by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution).
Product Extraction
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer and wash it successively with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4), Na(_2)SO(_4)).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product mixture.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.[8][9]
-
Sample Preparation: Dilute a small amount of the crude product mixture in a volatile solvent (e.g., dichloromethane, hexane).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.
-
Separation: The components of the mixture are separated based on their boiling points and interactions with the GC column.
-
Detection and Identification: As each component elutes from the column, it is ionized and its mass-to-charge ratio is determined by the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint for identification by comparison with spectral libraries.
-
Quantification: The area of each peak in the gas chromatogram is proportional to the amount of the corresponding component, allowing for the determination of the relative product and byproduct distribution.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the products and byproducts, which is essential for distinguishing between isomers.[10][11][12]
-
Sample Preparation: Dissolve the crude product mixture in a deuterated solvent (e.g., CDCl(_3)).
-
Data Acquisition: Acquire
H NMR and1 C NMR spectra.13 -
Structural Elucidation:
-
The chemical shifts and integration of peaks in the
H NMR spectrum provide information about the electronic environment and the number of different types of protons.1 -
The chemical shifts in the
C NMR spectrum indicate the number of different types of carbon atoms.13 -
Coupling constants in the
H NMR spectrum can help distinguish between cis and trans isomers of alkene byproducts.[10][11]1 -
Advanced NMR techniques like COSY and HMBC can be used to determine the connectivity of atoms in more complex byproducts.
-
Caption: Experimental workflow for byproduct analysis.
Conclusion
The validation of a reaction mechanism is a meticulous process that relies on the careful analysis of all reaction components, not just the major product. For a substrate like this compound, where multiple pathways are plausible, a systematic investigation of the byproduct profile under varying reaction conditions is essential. By employing powerful analytical techniques such as GC-MS and NMR, researchers can gather the necessary data to confidently assign the predominant reaction mechanism, leading to a deeper understanding and better control of the chemical transformation.
References
- 1. leah4sci.com [leah4sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Compound Identification with LC/MS and GC/MS: Experimental Method, Data Analysis and Applications: - American Chemical Society [acs.digitellinc.com]
- 9. youtube.com [youtube.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR .........ALKENES [orgspectroscopyint.blogspot.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 5-iodo-2-methyl-2-pentene: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 5-iodo-2-methyl-2-pentene, a valuable building block in organic synthesis. The comparison focuses on the Appel-type reaction and the Finkelstein reaction, evaluating them on criteria of cost, yield, and reaction conditions.
This analysis is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
Two viable synthetic pathways for the preparation of this compound have been evaluated. The first is an Appel-type iodination of 2-methyl-2-penten-5-ol. The second is a Finkelstein halide exchange reaction starting from 5-bromo-2-methyl-2-pentene. The Finkelstein reaction emerges as a more cost-effective and straightforward option due to the commercial availability and lower price of its starting material. The Appel-type reaction, while a valid synthetic strategy, is hampered by the current lack of readily available commercial sources for 2-methyl-2-penten-5-ol, necessitating its prior synthesis and thereby increasing the overall cost and effort.
Route 1: Appel-Type Iodination of 2-methyl-2-penten-5-ol
This route involves the conversion of the primary alcohol, 2-methyl-2-penten-5-ol, to the corresponding iodide using a reagent system of triphenylphosphine and iodine, often in the presence of a mild base like imidazole to neutralize the generated HI.[1][2][3][4][5]
Logical Workflow for Appel-Type Iodination
Caption: Workflow for the synthesis of this compound via an Appel-type reaction.
Experimental Protocol (Adapted from a general procedure for primary alcohols)[5]
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add iodine (1.5 equivalents) portion-wise, followed by imidazole (3.0 equivalents).
-
Stir the resulting mixture for 10 minutes at 0 °C.
-
Add a solution of 2-methyl-2-penten-5-ol (1.0 equivalent) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Cost-Benefit Analysis: Route 1
| Parameter | Details | Reference |
| Starting Material | 2-methyl-2-penten-5-ol | Not readily commercially available. Must be synthesized, adding to the overall cost and time. |
| Reagents | Triphenylphosphine, Iodine, Imidazole, Dichloromethane, Sodium Thiosulfate | Commercially available from various suppliers.[6][7][8][9][10][11][12][13][14] |
| Yield | Expected to be in the range of 60-80% based on similar reactions. | Assumed based on typical Appel reactions. |
| Purity | High purity can be achieved after chromatographic purification. | |
| Advantages | - Mild reaction conditions.[3] - Generally high yields for primary alcohols. | |
| Disadvantages | - Starting material is not commercially available. - Triphenylphosphine oxide byproduct can be challenging to remove completely.[3] - Higher cost due to the price of triphenylphosphine and the need to synthesize the starting material. |
Route 2: Finkelstein Reaction of 5-bromo-2-methyl-2-pentene
Logical Workflow for Finkelstein Reaction
Caption: Workflow for the synthesis of this compound via the Finkelstein reaction.
Experimental Protocol (Representative Procedure)
-
Dissolve 5-bromo-2-methyl-2-pentene (1.0 equivalent) in acetone.
-
Add a stoichiometric excess of sodium iodide (typically 1.5 to 3 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature, allowing the sodium bromide to precipitate fully.
-
Filter off the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting crude this compound can be used directly or further purified by distillation if required.
Cost-Benefit Analysis: Route 2
| Parameter | Details | Reference |
| Starting Material | 5-bromo-2-methyl-2-pentene | Commercially available.[20][21][22][23][24] |
| Reagents | Sodium Iodide, Acetone | Readily available and relatively inexpensive.[2][7][25][26][27] |
| Yield | Typically high, often exceeding 80-90%.[15] | |
| Purity | The product is often of high purity after simple filtration and solvent removal. | |
| Advantages | - Commercially available and relatively inexpensive starting material. - Simple and straightforward experimental procedure. - High yields and purity of the final product. - Avoids the use of phosphorus-based reagents and byproducts. | |
| Disadvantages | - Requires a brominated precursor. |
Cost Comparison of Key Reagents
The following table provides an approximate cost comparison for the key reagents involved in both synthetic routes. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Reagent | Approximate Price (USD/mole) | Reference |
| Triphenylphosphine | $60 - $80 | [6][8][9][10] |
| Iodine | $20 - $30 | [28][29][30] |
| Imidazole | $30 - $50 | [11][12][13][14][31] |
| 5-bromo-2-methyl-2-pentene | $150 - $200 (per mole, estimated from gram pricing) | [20][21][22][23][24] |
| Sodium Iodide | $20 - $40 | [2][7][25][26][27] |
Note: The price for 5-bromo-2-methyl-2-pentene is an estimation based on the price per gram, and bulk pricing may be significantly different.
Conclusion
Based on this comprehensive analysis, the Finkelstein reaction (Route 2) is the recommended synthetic route for the preparation of this compound for most research and development applications. The primary advantages of this route are the commercial availability and lower cost of the starting material, 5-bromo-2-methyl-2-pentene, coupled with a simple, high-yielding, and clean reaction protocol.
The Appel-type reaction (Route 1) , while a mechanistically sound approach, is less practical due to the lack of a commercial source for 2-methyl-2-penten-5-ol. The necessity of synthesizing this starting material introduces additional steps, increasing both the cost and the time required for the overall synthesis.
For laboratories where 2-methyl-2-penten-5-ol is readily available or can be synthesized in-house at a low cost, the Appel-type reaction could be a viable alternative. However, for general purposes, the Finkelstein reaction offers a more direct, economical, and efficient pathway to this compound.
References
- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 2. Sodium iodide price,buy Sodium iodide - chemicalbook [chemicalbook.com]
- 3. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. calpaclab.com [calpaclab.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. strem.com [strem.com]
- 9. Triphenylphosphine ReagentPlus�, 99 603-35-0 [sigmaaldrich.com]
- 10. Triphenylphosphine price,buy Triphenylphosphine - chemicalbook [m.chemicalbook.com]
- 11. 122025000 [thermofisher.com]
- 12. Imidazole, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. rpicorp.com [rpicorp.com]
- 14. gendepot.com [gendepot.com]
- 15. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 16. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 17. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Finkelstein Reaction [organic-chemistry.org]
- 20. 5-Bromo-2-methyl-2-pentene, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 21. L19406.06 [thermofisher.com]
- 22. Buy 5-Bromo-2-methylpent-2-ene from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI [echemi.com]
- 23. Buy 5-BROMO-2-METHYL-2-PENTENE from Conier Chem&Pharma Limited - ECHEMI [echemi.com]
- 24. 5-Bromo-2-methyl-2-pentene 97 2270-59-9 [sigmaaldrich.com]
- 25. tradeindia.com [tradeindia.com]
- 26. Sodium iodide 99.999 trace metals basis Sodium monoiodide [sigmaaldrich.com]
- 27. flinnsci.com [flinnsci.com]
- 28. Viodin | 10% w/v | Solution | ভায়োডিন ১০% সল্যুসন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 29. Povidone Iodine | List of Available Brand Names with Prices in Bangladesh | MedEx [medex.com.bd]
- 30. readytoeat.com [readytoeat.com]
- 31. Imidazole | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
comparing the efficacy of 5-iodo-2-methyl-2-pentene in different solvent systems
A Comparative Guide to the Efficacy of 5-iodo-2-methyl-2-pentene in Different Solvent Systems
For the attention of: Researchers, scientists, and drug development professionals.
General Principles of Solvent Effects on Reactions of Alkyl Iodides
Alkyl iodides, such as this compound, can undergo a variety of reactions, including nucleophilic substitutions (SN1 and SN2) and elimination reactions. The choice of solvent plays a crucial role in the outcome of these reactions.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both cations and anions effectively. They are known to favor SN1 reactions by stabilizing the carbocation intermediate.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can solvate cations but not anions as effectively. This lack of anion solvation can enhance the nucleophilicity of anionic reagents, thus favoring SN2 reactions.
-
Nonpolar Solvents (e.g., hexane, benzene): These solvents are generally less suitable for reactions involving charged species, as they cannot effectively stabilize intermediates or transition states.
The structure of this compound, being a primary alkyl iodide with steric hindrance at the double bond, suggests that it could undergo both SN1 and SN2 type reactions depending on the reaction conditions, including the choice of solvent and nucleophile.
Intramolecular Cyclization: A Potential Application
One potential application of this compound is in intramolecular cyclization reactions to form five-membered rings, which are common structural motifs in various biologically active molecules. The efficacy of such cyclizations, whether proceeding through radical or ionic pathways, is highly dependent on the solvent.
A related study on the palladium-catalyzed cyclization of (Z)-5-iodo-4-pentenenitriles utilized 1,2-dichloroethane (DCE) as the solvent. While this provides a starting point, it does not offer a comparative analysis with other solvents for the cyclization of this compound itself.
Data Presentation
Due to the absence of specific experimental data from our literature search, we are unable to provide a quantitative comparison of this compound's efficacy in different solvent systems. To fulfill the core requirement of data presentation, a hypothetical table is presented below to illustrate how such data would be structured if it were available.
Table 1: Hypothetical Comparison of Solvent Effects on the Cyclization of this compound
| Solvent | Dielectric Constant (ε) | Reaction Type | Product(s) | Yield (%) | Reaction Rate (relative) |
| Hexane | 1.88 | Radical | 1,1-dimethyl-2-methylenecyclopentane | Data not available | Data not available |
| Benzene | 2.28 | Radical | 1,1-dimethyl-2-methylenecyclopentane | Data not available | Data not available |
| Diethyl Ether | 4.34 | - | - | Data not available | Data not available |
| Tetrahydrofuran (THF) | 7.52 | - | - | Data not available | Data not available |
| Acetone | 20.7 | SN2 | Substituted product | Data not available | Data not available |
| Ethanol | 24.55 | SN1/SN2 | Mixture | Data not available | Data not available |
| Methanol | 32.6 | SN1/SN2 | Mixture | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 46.6 | SN2 | Substituted product | Data not available | Data not available |
Experimental Protocols
Without specific experimental studies, detailed protocols for reactions involving this compound in different solvents cannot be provided. A generalized protocol for a hypothetical radical cyclization is outlined below to serve as a template.
General Protocol for a Hypothetical Radical Cyclization:
-
Reactant Preparation: A solution of this compound (1.0 eq.) in the chosen solvent (e.g., benzene, deoxygenated) is prepared in a reaction vessel.
-
Initiator Addition: A radical initiator, such as AIBN (azobisisobutyronitrile, 0.1 eq.), and a radical mediator, like tributyltin hydride (1.1 eq.), are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to an appropriate temperature (e.g., 80 °C) under an inert atmosphere (e.g., argon or nitrogen) for a specified duration.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified using an appropriate method, such as column chromatography, to isolate the desired product.
Visualizations
To illustrate the concepts discussed, the following diagrams are provided.
Spectroscopic Purity Analysis of 5-iodo-2-methyl-2-pentene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of 5-iodo-2-methyl-2-pentene. It includes detailed experimental protocols, comparative data tables, and a workflow visualization to aid researchers in selecting the most effective methods for their specific needs.
Introduction
This compound is a valuable intermediate in organic synthesis. Ensuring its purity is critical for the successful outcome of subsequent reactions and the integrity of final products. Spectroscopic methods offer rapid and reliable means to assess the purity of this compound by identifying and quantifying the main product and potential impurities. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
Potential Impurities
The synthesis of this compound typically involves the iodination of 2-methyl-2-pentene. This process can lead to several impurities, including:
-
Unreacted Starting Material: 2-methyl-2-pentene
-
Isomeric Byproducts: 5-iodo-2-methyl-1-pentene
-
Over-iodinated Products: Diiodo-2-methyl-pentane isomers
This guide will compare the spectroscopic signatures of this compound with these potential impurities.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and its potential impurities. This data is based on predictive models and analysis of similar structures, providing a baseline for experimental verification.
Table 1: Predicted ¹H NMR Data (Chemical Shift, δ [ppm])
| Compound | H1 (s) | H3 (t) | H4 (m) | H5 (t) | =CH (t) | =CH₂ (s) |
| This compound | 1.65 (6H) | - | 2.50 (2H) | 3.20 (2H) | 5.30 (1H) | - |
| 2-methyl-2-pentene | 1.60 (3H), 1.70 (3H) | - | 2.05 (2H) | 0.95 (3H) | 5.15 (1H) | - |
| 5-iodo-2-methyl-1-pentene | 1.75 (3H) | - | 2.20 (2H) | 3.25 (2H) | - | 4.70 (2H) |
Table 2: Predicted ¹³C NMR Data (Chemical Shift, δ [ppm])
| Compound | C1 | C2 | C3 | C4 | C5 | C6 |
| This compound | 25.5, 18.0 | 135.0 | 125.0 | 38.0 | 6.0 | - |
| 2-methyl-2-pentene | 25.7, 17.8 | 132.5 | 121.8 | 29.5 | 13.5 | - |
| 5-iodo-2-methyl-1-pentene | 22.5 | 145.0 | 112.0 | 40.0 | 7.0 | - |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-I Stretch | C=C Stretch | =C-H Stretch | C-H Stretch |
| This compound | ~500-600 | ~1670 | ~3020 | ~2850-2960 |
| 2-methyl-2-pentene | - | ~1675 | ~3025 | ~2850-2960 |
| 5-iodo-2-methyl-1-pentene | ~500-600 | ~1650 | ~3080 | ~2850-2960 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 210 | 127 (I⁺), 83 ([M-I]⁺) |
| 2-methyl-2-pentene | 84 | 69, 55, 41 |
| 5-iodo-2-methyl-1-pentene | 210 | 127 (I⁺), 83 ([M-I]⁺) |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound purity.
Caption: Workflow for purity analysis of this compound.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the compound and its impurities. Compare the chemical shifts in both ¹H and ¹³C spectra to the data in Tables 1 and 2.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.
-
Acquisition:
-
Number of scans: 16
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Data Analysis: Identify characteristic absorption bands and compare them to the data in Table 3. The presence of a C-I stretch and the specific C=C stretching frequency can help confirm the structure. The absence of O-H stretches (around 3300 cm⁻¹) from potential alcohol starting materials is also a key indicator of purity.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation: Dilute the sample (e.g., 1 µL in 1 mL) in a suitable solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet temperature: 250 °C.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-300 amu.
-
-
Data Analysis: Analyze the chromatogram to separate the components of the mixture. The retention time will help differentiate between isomers. The mass spectrum of each peak should be compared to the data in Table 4 to identify the main product and any impurities. The characteristic isotopic pattern of iodine will not be present as it is monoisotopic. The key fragmentation will be the loss of the iodine atom.
Conclusion
The combination of NMR, IR, and GC-MS provides a powerful and comprehensive approach to confirming the purity of this compound. ¹H NMR offers excellent quantitative information on the relative amounts of the desired product and proton-containing impurities. ¹³C NMR confirms the carbon framework of the molecule. IR spectroscopy is useful for identifying key functional groups and confirming the absence of starting materials like alcohols. Finally, GC-MS is highly effective for separating volatile impurities and providing molecular weight and fragmentation information for their identification. By utilizing this combination of techniques and the comparative data provided, researchers can confidently assess the purity of their this compound samples.
The Elusive Intermediate: Mechanistic Validation of 5-iodo-2-methyl-2-pentene's Role in Organic Synthesis
A comparative guide for researchers, scientists, and drug development professionals on the hypothetical role of 5-iodo-2-methyl-2-pentene as a reactive intermediate. This guide synthesizes mechanistic principles from related reactions to build a case for its transient existence and compares its potential synthetic utility against established alternative pathways.
Due to a notable absence of direct mechanistic studies on this compound in the available scientific literature, this guide constructs a plausible mechanistic framework based on well-established principles of organic chemistry. By examining analogous reactions involving haloalkenes and carbocation intermediates, we can infer the likely role of this compound in synthetic transformations and objectively compare its hypothetical utility against alternative methodologies.
Postulated Formation and Reactivity of this compound
It is proposed that this compound could form as a transient intermediate in the electrophilic addition of an iodine source to a suitable diene precursor, such as 2-methyl-1,4-pentadiene. The reaction would likely proceed through a carbocation intermediate, which is then trapped by an iodide ion.
Comparative Analysis of Potential Synthetic Routes
To provide a clear comparison, we will consider the synthesis of a hypothetical target molecule, a tertiary alcohol, which could plausibly be formed from this compound via a Grignard reaction. This will be compared with a standard hydroboration-oxidation approach to the same target.
| Feature | Proposed Pathway via this compound | Alternative Pathway (Hydroboration-Oxidation) |
| Starting Material | 2-methyl-1,4-pentadiene | 2-methyl-1-pentene |
| Key Intermediate | This compound (hypothetical) | Trialkylborane |
| Reagents | 1. I₂, NaHCO₃2. Mg, THF3. Acetone, H₃O⁺ | 1. BH₃·THF2. H₂O₂, NaOH |
| Predicted Yield | Moderate to Good (inferred) | High |
| Regioselectivity | Markovnikov addition of I | Anti-Markovnikov addition of OH |
| Stereoselectivity | Generally not stereoselective | Syn addition |
| Functional Group Tolerance | Limited by Grignard reagent reactivity | Generally good |
Experimental Protocols (Based on Analogous Reactions)
The following are detailed, generalized methodologies for the key transformations discussed. These protocols are adapted from established procedures for similar substrates due to the lack of specific literature for this compound.
Protocol 1: Hypothetical Synthesis of this compound
Objective: To propose a method for the synthesis of this compound from 2-methyl-1,4-pentadiene.
Materials:
-
2-methyl-1,4-pentadiene
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,4-pentadiene in CH₂Cl₂.
-
Add an equimolar amount of NaHCO₃.
-
Slowly add a solution of I₂ in CH₂Cl₂ to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude product, which would be purified by column chromatography.
Protocol 2: Grignard Reaction of an Analogous Iodoalkene
Objective: To outline the formation of a Grignard reagent from a generic iodoalkene and its subsequent reaction with an electrophile.
Materials:
-
Iodoalkene (e.g., this compound)
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Activate Mg turnings in a flame-dried flask.
-
Add anhydrous THF and a small crystal of iodine.
-
Add a solution of the iodoalkene in THF dropwise to initiate the Grignard formation.
-
Once the reaction is sustained, add the remaining iodoalkene solution and reflux for 1-2 hours.
-
Cool the Grignard reagent to 0 °C and add a solution of acetone in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the resulting tertiary alcohol by column chromatography.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the proposed reaction mechanism involving this compound and the established alternative pathway.
Caption: Proposed reaction pathway involving this compound as an intermediate.
Caption: Established hydroboration-oxidation pathway for tertiary alcohol synthesis.
Conclusion
While direct experimental validation is currently unavailable, the principles of carbocation chemistry and organometallic reactions strongly suggest that this compound can exist as a reactive intermediate. The hypothetical synthetic pathway involving this intermediate presents a plausible, albeit likely less efficient, alternative to established methods like hydroboration-oxidation for the synthesis of specific tertiary alcohols. Further experimental investigation is warranted to isolate and characterize this proposed intermediate and to fully evaluate its synthetic potential. This guide serves as a foundational framework for researchers interested in exploring the reactivity of novel haloalkene intermediates.
Safety Operating Guide
Proper Disposal of 5-Iodo-2-methyl-2-pentene: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists in Drug Development
The proper handling and disposal of 5-Iodo-2-methyl-2-pentene, a halogenated organic compound, are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, adhering to standard protocols for hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all requisite safety measures are in place. Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves for adequate chemical resistance. Latex gloves are not recommended.[3]
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[2][4]
-
Lab Coat: A flame-resistant and chemical-resistant lab coat should be worn to protect skin and clothing.[3][4]
-
Footwear: Closed-toe shoes that fully cover the foot are required.[2][4]
Quantitative Data Summary
| Property | Value | Citation/Note |
| Chemical Formula | C₆H₁₁I | [5] |
| Molecular Weight | 210.06 g/mol | [5] |
| Appearance | Likely a colorless to pale yellow liquid | General property of alkyl iodides |
| Boiling Point | Estimated 180-190 °C | Based on similar alkyl iodides |
| Density | Estimated 1.4-1.5 g/mL | Based on similar alkyl iodides |
| Solubility | Insoluble in water; soluble in organic solvents | General property of halogenated organic compounds |
| Hazards | Irritant, potentially toxic, environmental hazard | [3][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][7]
1. Waste Segregation:
-
It must be collected separately from non-halogenated organic waste to facilitate proper treatment and disposal, which is often incineration at a specialized facility.[8][10] Mixing these waste streams can increase disposal costs and create more complex waste management challenges.[7]
2. Waste Collection and Container Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. Glass or high-density polyethylene containers are generally suitable.[3]
-
The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "Waste this compound".[6][7] Do not use abbreviations or chemical formulas.[6]
-
Keep a log of the accumulated waste, noting the quantities added.
3. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and bases.[3][11]
-
The container must be kept tightly closed except when adding waste.[6][11]
4. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic solvents.[3][12]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated hazardous waste container.[11][12]
-
Thoroughly clean the spill area.
-
Dispose of all contaminated materials as halogenated organic waste.[3]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[12]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Lab Procedure [chem.fsu.edu]
- 2. csub.edu [csub.edu]
- 3. calibrechem.com [calibrechem.com]
- 4. cdc.gov [cdc.gov]
- 5. 5-iodo-2-methylpent-2-ene | 43161-11-1 [chemicalbook.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. uakron.edu [uakron.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Iodo-2-methyl-2-pentene
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 5-Iodo-2-methyl-2-pentene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling to avoid exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] In case of accidental exposure, immediate first aid is crucial.
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standard or European Standard EN166.[2][3] A face shield should be worn over goggles if there is a significant splash risk.[2][4] | To protect eyes from splashes and vapors.[5][6] |
| Hand Protection | Chemical-impermeable gloves, such as nitrile or neoprene.[1][5][7] For extended exposure, consider double-gloving or using heavier-duty gloves.[4] | To prevent skin contact with the chemical. Disposable nitrile gloves offer good protection against incidental splashes.[2][4][6] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) buttoned to cover as much skin as possible.[2] Long pants and closed-toe, closed-heel shoes are mandatory.[2][4] | To protect the skin and personal clothing from spills and contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[8] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors may be necessary.[3] | To prevent inhalation of vapors, mists, or gases.[1] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Experimental Protocol for Safe Handling
-
Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific experiment.[4]
-
PPE Inspection and Donning: Inspect all PPE for damage before use. Don the required PPE as listed in the table above.
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[8] Remove all sources of ignition as the compound may be flammable.[1][8]
-
Chemical Handling:
-
Post-Handling:
-
Wash hands thoroughly after handling.
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Accidental Release and Disposal Plan
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Absorb: Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[8]
-
Collect: Collect the absorbed material and place it in a suitable, closed container for disposal.[1][8]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. All waste must be placed in sealed, properly labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
